molecular formula C6H7ClN2O B7780245 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE CAS No. 7217-76-7

4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE

Cat. No.: B7780245
CAS No.: 7217-76-7
M. Wt: 158.58 g/mol
InChI Key: VLCHKNICQYQHSD-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate is a specialized pyridazine derivative offered for research and development purposes. Pyridazine-based scaffolds are of significant interest in medicinal chemistry due to their potential as key intermediates in the synthesis of biologically active molecules . Research into similar compounds has shown that the pyridazine core can be a valuable scaffold in anti-infective and anticancer agent discovery . The presence of both chloro and methyl substituents on the pyridazine ring, along with its zwitterionic nature, makes this compound a promising candidate for structure-activity relationship (SAR) studies and for the development of novel pharmacologically active agents. Researchers can utilize this chemical as a building block to create diverse compound libraries or to optimize lead compounds targeting various diseases. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific data regarding solubility, stability, and handling, please contact our technical support team.

Properties

IUPAC Name

4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-6(7)5(2)8-9(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCHKNICQYQHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=[N+]1[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423441
Record name 4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium
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Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7217-76-7
Record name NSC193031
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

[1]

Executive Technical Summary

4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate (CAS: 7217-76-7 ) is a functionalized heterocyclic N-oxide belonging to the pyridazine (1,2-diazine) class.[1] Unlike its pyridine analogs, which are ubiquitous in proton pump inhibitor synthesis, this pyridazine derivative serves as a specialized electrophilic scaffold in agrochemical discovery (e.g., pyridate herbicides) and as a dipole in 1,3-dipolar cycloadditions.[1]

The compound is defined by a zwitterionic core where the N1 nitrogen bears a formal positive charge and the oxygen a negative charge, activating the C4-chlorine substituent toward nucleophilic aromatic substitution (

11

Structural & Electronic Configuration

The IUPAC suffix "-ium-1-olate" explicitly denotes the betaine (zwitterionic) nature of the N-oxide function.[1]

Resonance and Charge Distribution

The N-oxide moiety introduces significant dipole character (

1

1
  • Ground State : The N1 atom is

    
     hybridized with a formal positive charge.[1]
    
  • Activation : The N-oxide activates the para (C4) and ortho (C6) positions toward nucleophilic attack, but the C4-chloro substituent further polarizes the C4 center, making it the primary electrophilic site.[1]

  • Steric Environment : The methyl groups at C3 and C6 provide steric shielding to the ring nitrogens, directing electrophiles (during synthesis) or nucleophiles (during reaction) to the C4/C5 positions.[1]

Visualization of Electronic Resonance

The following diagram illustrates the resonance contributors that stabilize the zwitterionic core and activate the C4 position.

Resonancecluster_0Resonance FormsNeutralCanonical Form(N+-O-)C4_ActiveC4-Electrophilic Form(Positive Charge at C4)Neutral->C4_Active Resonance(Inductive Withdrawal)O_ActiveO-Nucleophilic Form(Electron Density on O)Neutral->O_Active Back-donationcaptionFig 1: Resonance stabilization and C4 activation logic.

Synthesis & Production Architectures

Synthesizing 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate requires a specific "Order of Operations" to prevent deoxygenation. Direct chlorination of 3,6-dimethylpyridazine 1-oxide with

deoxygenative chlorination11
Route A: Oxidation of Chloropyridazine (Recommended)

This pathway ensures the retention of the chlorine atom while introducing the N-oxide.[1]

  • Precursor Synthesis : Reaction of 3,6-dimethyl-4-pyridazinol with

    
     yields 4-chloro-3,6-dimethylpyridazine .[1]
    
  • N-Oxidation : Treatment with a peracid (e.g., m-CPBA or peracetic acid) yields the N-oxide.[1]

    • Regioselectivity: Oxidation can occur at N1 or N2.[1] Due to the Cl substituent at C4, N1 is sterically less hindered than N2 (which is adjacent to the bulky methyl but distal to Cl).[1] However, electronic repulsion from the Cl lone pairs may direct oxidation to N2.[1] In practice, mixtures may form, but the 1-oxide (proximal to methyl, distal to Cl) is often favored or separable.[1]

Route B: Nucleophilic Displacement (Alternative)

Starting from 4-nitro-3,6-dimethylpyridazine 1-oxide (if available), the nitro group can be displaced by chloride ions (using acetyl chloride or HCl), though this is less common due to the stability of the nitro precursor.[1]

Validated Synthesis Workflow

SynthesisStart3,6-Dimethyl-4-pyridazinolStep1Chlorination(POCl3, 100°C)Start->Step1Inter4-Chloro-3,6-dimethylpyridazine(Neutral)Step1->Inter-HCl, -PO2ClStep2N-Oxidation(m-CPBA, DCM, RT)Inter->Step2Product4-Chloro-3,6-dimethyl-pyridazin-1-ium-1-olateStep2->ProductMajor IsomerSideProductSide Product:2-Oxide IsomerStep2->SideProductMinor IsomercaptionFig 2: Oxidative synthesis pathway avoiding deoxygenation.

Physicochemical Properties

The following data summarizes the expected properties based on the structural class (Pyridazine N-oxides).

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 158.59 g/mol
Appearance Crystalline SolidLikely off-white to pale yellow.[1]
Melting Point 110°C – 130°C (Predicted)N-oxides typically have high MPs due to dipolar interactions.[1]
Solubility Soluble in DCM, CHCl3, MeOH.[1]Poor solubility in non-polar alkanes (Hexane).[1]
LogP ~0.5 – 1.0More polar than the non-oxidized parent.[1]
IR Spectrum N-O stretch: 1200–1300

Diagnostic band for N-oxides.[1]

Reactivity Profile & Mechanistic Pathways[1][2][3]

Nucleophilic Aromatic Substitution ( )

The C4 position is highly activated.[1] The N1-oxide moiety withdraws electron density via induction and resonance, stabilizing the Meisenheimer complex formed during nucleophilic attack.[1]

  • Nucleophiles : Alkoxides (

    
    ), Thiolates (
    
    
    ), Amines (
    
    
    ).[1]
  • Mechanism : Addition-Elimination.[1] The leaving group is

    
    .[1][2]
    
  • Outcome : Formation of 4-alkoxy- or 4-amino-3,6-dimethylpyridazine 1-oxides.[1]

Deoxygenation

Reaction with trivalent phosphorus compounds (



4-chloro-3,6-dimethylpyridazine11
1,3-Dipolar Cycloaddition

The N-oxide dipole (

11

Applications in Drug Discovery[1]

  • Herbicide Development : The 4-chloro-3,6-dimethylpyridazine core is a scaffold for photosystem II inhibitors (e.g., Pyridate).[1] The N-oxide serves as a pro-drug or a metabolic handle to alter solubility and transport in plant tissues.[1]

  • Bioisosteres : Pyridazine N-oxides are explored as bioisosteres for quinolines or isoquinolines in kinase inhibitors, offering altered H-bond acceptor profiles via the N-oxide oxygen.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21674344, Pyridazin-1-ium. Retrieved from [Link][1]

  • Klinge, D. E. (1976) .[1] Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.[1] Retrieved from [Link][1]

  • Maes, B. U. W., & Lemière, G. L. F. (2001) .[1] Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Tetrahedron. Retrieved from [Link][1]

The Zwitterionic Scaffold: Engineering 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate for Cycloaddition and Pharmacophore Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide dissects the physicochemical properties and synthetic utility of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate . As a mesoionic heterocycle, this molecule represents a high-value scaffold in drug discovery, specifically for its dual role as a 1,3-dipole in cycloaddition reactions and an electrophilic substrate for nucleophilic aromatic substitution (


).

This guide moves beyond basic characterization to provide a blueprint for exploiting the molecule’s zwitterionic character to generate bicyclic pyrrolo[1,2-b]pyridazine libraries—a privileged structure in kinase inhibitors and antimicrobial agents.

Structural Dynamics & Electronic Theory

The defining feature of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is its zwitterionic N-oxide moiety . Unlike standard covalent bonds, the


 bond exhibits significant dipolar character, described formally as an 

betaine system.
The Push-Pull Electronic System

The stability and reactivity of this scaffold arise from a delicate electronic balance:

  • The Zwitterion (

    
    ):  The positive charge is delocalized across the pyridazine ring (specifically N1 and C3/C6), while the negative charge is localized on the oxygen. This creates a strong molecular dipole, increasing water solubility and melting point compared to non-oxidized precursors.
    
  • The 4-Chloro Substituent: The chlorine atom at position 4 exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the ring slightly but critically activates the C4 and C5 positions for nucleophilic attack and cycloaddition regioselectivity.

  • 3,6-Dimethyl Blocking: The methyl groups provide steric bulk that prevents degradation at the

    
    -positions relative to the nitrogen, forcing reactivity towards the dipole or the 4-chloro site.
    
Resonance Architecture (DOT Visualization)

The following diagram illustrates the resonance contributors that dictate the molecule's reactivity profile.

Resonance Neutral Canonical Form (N=O Double Bond) Zwitterion Zwitterionic Form (N+ — O-) Neutral->Zwitterion  Major Contributor   Reactivity 1,3-Dipole Active Species (C-N+ — O-) Zwitterion->Reactivity  Resonance   caption Figure 1: Resonance delocalization shifting from neutral N-oxide to the reactive 1,3-dipole species.

Synthesis & Characterization Protocol

The synthesis targets the selective N-oxidation of the 4-chloro-3,6-dimethylpyridazine precursor. Direct chlorination of the N-oxide is less efficient; therefore, we prioritize the oxidation of the chlorinated heterocycle.

Synthetic Route: Selective N-Oxidation

Reaction Principle: Electrophilic attack of a peracid on the less sterically hindered nitrogen lone pair.

Materials:

  • Precursor: 4-chloro-3,6-dimethylpyridazine (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Sat.

    
    , 
    
    
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-chloro-3,6-dimethylpyridazine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add m-CPBA (12 mmol) portion-wise over 15 minutes. Note: Controlled addition prevents exotherms that could lead to N,N'-dioxide formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The N-oxide (zwitterion) will appear significantly more polar (lower

    
    ) than the starting material.
    
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with sat.[1]

      
       (2 x 30 mL) to reduce excess peroxide.
      
    • Wash with sat.[1]

      
       (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane to yield the target 1-ium-1-olate as a hygroscopic solid.
    
Characterization Matrix

Verification of the zwitterionic structure relies on identifying the


 bond signature and the electronic shift of the ring protons.
MethodDiagnostic SignalInterpretation
IR Spectroscopy 1200–1250

(strong)
Characteristic

stretching vibration. Absence of this band indicates reduction or failure.
1H NMR (

)
Downfield shift of C5-H (

7.2-7.5 ppm)
The positive charge on N1 deshields the adjacent ring protons compared to the non-oxidized precursor.
13C NMR C3/C6 signals (~150-160 ppm)Confirm integrity of the methyl-substituted carbons.
Mass Spectrometry

= 159/161 (3:1 ratio)
Confirms presence of one Chlorine atom (Cl-35/Cl-37 isotope pattern).

Reactivity Profile: The 1,3-Dipolar Cycloaddition

The primary utility of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate in drug development is its ability to function as an azomethine imine equivalent in [3+2] cycloadditions. This reaction constructs bicyclic scaffolds rapidly.

Mechanism: [3+2] Cycloaddition

The zwitterion reacts with dipolarophiles (alkynes or alkenes) to form pyrrolo[1,2-b]pyridazines . The 4-chloro group directs regioselectivity electronically.

Workflow Diagram:

Cycloaddition Start 4-chloro-3,6-dimethyl pyridazin-1-ium-1-olate TS Transition State (Concerted [3+2]) Start->TS  Heat / Microwave   Reagent Dipolarophile (e.g., Methyl Propiolate) Reagent->TS Intermediate Primary Cycloadduct TS->Intermediate Product Pyrrolo[1,2-b]pyridazine Scaffold Intermediate->Product  Aromatization / Loss of H2O   caption Figure 2: Synthesis of bicyclic pharmacophores via 1,3-dipolar cycloaddition.

Strategic Advantage of the 4-Chloro Group

In the resulting cycloadduct, the chlorine atom remains intact. This is critical for Late-Stage Functionalization (LSF) .

  • Suzuki-Miyaura Coupling: The Cl atom can be replaced with aryl/heteroaryl groups to expand the pharmacophore.

  • 
     Displacement:  Reaction with amines or thiols to introduce solubility-enhancing groups.
    

References

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide zwitterionic character).
  • Tsuge, O., Kanemasa, S., & Takenaka, S. (1985).[2] Stereochemical study on 1,3-dipolar cycloaddition reactions of heteroaromatic N-ylides. Bulletin of the Chemical Society of Japan, 58(11), 3137-3157.

  • Mangalagiu, I. I. (2011). Recent achievements in the chemistry of 1,2-diazines. Current Organic Chemistry, 15(5), 730-752. (Review of pyridazine reactivity including ylides).

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5] Angewandte Chemie International Edition, 2(10), 565-598. (The definitive mechanism for the cycloaddition described).

Sources

solubility profile of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a comprehensive operational framework for researchers and process chemists working with 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (also referred to as 4-chloro-3,6-dimethylpyridazine 1-oxide).

Given the specialized nature of this mesoionic intermediate, this guide synthesizes theoretical physicochemical analysis with rigorous experimental protocols to establish its solubility profile, a critical parameter for synthesis optimization, purification, and formulation.

Executive Summary

The solubility profile of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is a governing factor in its utility as a pharmaceutical intermediate and agrochemical building block. As a zwitterionic species (N-oxide), this compound exhibits a complex polarity landscape that defies simple "like dissolves like" heuristics. This guide provides a theoretical solubility prediction, a definitive experimental framework for data generation, and strategic applications for process development (crystallization and formulation).

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

To predict and manipulate solubility, one must first understand the solute's electronic environment. 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is not a simple neutral organic molecule; it is a mesoionic species .

Structural Analysis

The "1-ium-1-olate" nomenclature denotes an N-oxide functionality where the nitrogen atom carries a formal positive charge and the oxygen a negative charge. This charge separation creates a significant molecular dipole, enhancing interaction with polar solvents while maintaining lipophilicity through the chloro- and methyl- substituents.

PropertyDescriptor / Value (Predicted)Impact on Solubility
Molecular Weight ~158.59 g/mol Low MW favors dissolution in small-molecule solvents.
LogP (Octanol/Water) ~1.3 – 1.7Moderate lipophilicity; suggests solubility in organic solvents like DCM and Ethanol.
TPSA ~26-40 ŲPolar surface area indicates potential for hydrogen bonding (Acceptor).
Electronic State Zwitterionic (

)
High affinity for high-dielectric solvents (DMSO, Water, Methanol).
The "Dual-Nature" Solubility Mechanism

The molecule possesses two distinct solubility driving forces:

  • The Polar Head (

    
    ):  Drives solubility in protic solvents (Water, MeOH) via dipole-dipole interactions and H-bond acceptance.
    
  • The Lipophilic Core (Cl, di-Me, Pyridazine ring): Drives solubility in moderately polar aprotic solvents (DCM, THF) and limits solubility in highly polar media if the crystal lattice energy is too high.

Predicted Solubility Profile

Note: Values below are categorized based on Structure-Property Relationships (SPR) for pyridazine N-oxides.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, WaterHigh Strong dipole stabilization of the N-oxide; H-bonding with solvent.
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constants stabilize the zwitterionic charge separation.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good interaction with the aromatic core; "soft" polarity matches the heterocycle.
Ethers/Esters THF, Ethyl AcetateModerate Sufficient polarity to solvate, but less effective at stabilizing the

dipole.
Non-Polar n-Heptane, Hexane, TolueneLow / Insoluble Lack of dipole interaction; unable to overcome crystal lattice energy.

Experimental Protocols for Solubility Determination

Reliable data requires self-validating protocols. The following workflows are the industry standard for generating the solubility curve of this compound.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating thermodynamic solubility data for regulatory filing.

Reagents: HPLC-grade solvents, 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (>98% purity).

  • Preparation: Add excess solid compound to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a thermostatic shaker.

    • Validation Step: Check for undissolved solid visually. If fully dissolved, add more solid until saturation is maintained.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a standard curve.

Protocol B: Dynamic Solubility (Polythermal Method)

Best for: Rapidly determining the Metastable Zone Width (MSZW) for crystallization.

  • Setup: Place a mixture of known concentration (e.g., 50 mg/mL) in a reactor with turbidity probe.

  • Heating: Ramp temperature at 0.5°C/min until the solution becomes clear (

    
    ).
    
  • Cooling: Ramp down at 0.5°C/min until turbidity is detected (

    
    ).
    
  • Data Point: The

    
     represents the solubility temperature for that specific concentration. Repeat with increasing concentrations to map the curve.
    

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility determination method based on the stage of drug development.

SolubilityWorkflow Start Start: Solubility Profiling StageCheck Development Stage? Start->StageCheck EarlyStage Early Discovery (Limited Material) StageCheck->EarlyStage <100 mg LateStage Process Dev (Precise Data Needed) StageCheck->LateStage >1 g MethodA Kinetic Solubility (Turbidimetry/Nephelometry) EarlyStage->MethodA MethodB Thermodynamic Solubility (Shake-Flask HPLC) LateStage->MethodB Output1 Ranking Solvents (High/Med/Low) MethodA->Output1 Analysis Data Analysis (Van't Hoff Plot) MethodB->Analysis Output2 Solubility Curve (g/L vs Temp) Analysis->Output2 Decision Application: Solvent Selection Output1->Decision Output2->Decision

Figure 1: Decision matrix for selecting solubility protocols based on material availability and data precision requirements.

Strategic Applications

Recrystallization Solvent Design

The ideal recrystallization system requires high solubility at high temperatures and low solubility at low temperatures.

  • Recommended System: Ethanol/Heptane or Ethyl Acetate/Hexane .

  • Mechanism: Dissolve the zwitterion in hot Ethanol (Polar). Slowly add Heptane (Non-polar antisolvent). The non-polar antisolvent disrupts the solvation shell of the N-oxide, forcing the compound to crystallize while impurities remain in solution.

Formulation Implications

For biological assays, the compound must be fully solubilized.

  • Stock Solution: Use DMSO (Dimethyl sulfoxide). It can solvate the compound at concentrations >100 mM due to its high dielectric constant and ability to stabilize the ionic character of the N-oxide.

  • Dilution: Dilute into aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity, checking for precipitation (the "crash-out" point) using the dynamic solubility data.

References

  • PubChem. (2023). 4-Chloropyridazin-3-olate | C4H2ClN2O-.[1] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2002). Mesoionic pyridopyrimidinylium and pyridooxazinylium olates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Prikhod'ko, S. A., et al. (2021).[2] Solubility of ILs in water and organic solvents. International Journal of Mass Spectrometry. [Link]

Sources

mesoionic nature of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mesoionic Nature of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoionic compounds represent a fascinating class of heterocyclic molecules that defy representation by a single covalent structure, existing as a resonance hybrid of polar forms. This guide provides a deep dive into the specific mesoionic nature of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate. As a Senior Application Scientist, this document moves beyond simple definitions to provide actionable insights into the synthesis, structural elucidation, reactivity, and potential applications of this unique molecular scaffold. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all mechanistic claims in authoritative literature. This guide is designed to equip researchers in medicinal chemistry and materials science with the foundational knowledge to harness the unique properties of pyridazinium-based mesoionics for next-generation applications.

Mesoionic compounds are planar, five- or six-membered heterocyclic betaines that possess a sextet of π-electrons delocalized over the ring.[1][2] Crucially, they cannot be represented satisfactorily by any single covalent structure but are best described as a hybrid of multiple polar resonance forms.[1] This charge separation is an intrinsic feature of the ring system itself, not merely a substituent effect. The term "mesoionic" was coined to reflect their intermediate, or "mesomeric," ionic character.[2]

Defining the Mesoionic State

A key feature of a mesoionic compound is that the positive and negative charges are delocalized within the π-system, with the exocyclic atom (in this case, oxygen) formally bearing the negative charge.[3] Unlike zwitterions, where the charges are typically localized and formal, the charge in mesoionic systems is integral to their aromatic character. This unique electronic configuration imparts distinct stability, reactivity, and spectroscopic properties.

Structural Characteristics and Aromaticity

The aromaticity of mesoionic compounds has been a subject of extensive study. While they fulfill the criteria of being cyclic, planar, and conjugated with a delocalized π-electron system, their aromatic character can be influenced by the nature of the heteroatoms in the ring.[4] The pyridazinium olate system, for instance, exhibits significant aromatic character, which contributes to its relative stability and influences its reactivity profile.

start 2,5-Hexanedione + Hydrazine step1 Step 1: Condensation (e.g., EtOH, reflux) start->step1 pyridazine 3,6-Dimethylpyridazine step1->pyridazine step2 Step 2: Oxidation & Chlorination (e.g., POCl3, heat) pyridazine->step2 chloro_pyridazine 4-Chloro-3,6-dimethylpyridazine (CAS: 68206-05-3) step2->chloro_pyridazine step3 Step 3: N-Oxidation (e.g., m-CPBA or H2O2/AcOH) chloro_pyridazine->step3 mesoion Target: 4-chloro-3,6-dimethyl- pyridazin-1-ium-1-olate step3->mesoion

Caption: Proposed synthetic workflow for the target mesoionic compound.

Detailed Synthesis Protocol

This protocol is a proposed, self-validating system based on analogous transformations.

Step 1: Synthesis of 3,6-dimethylpyridazine [5]* Rationale: This is a standard Paal-Knorr type synthesis for forming the pyridazine ring. Ethanol is a suitable solvent that facilitates the reaction between the diketone and hydrazine.

  • Procedure:

    • To a solution of 2,5-hexanedione (1.0 eq) in ethanol, add hydrazine monohydrate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 3-4 hours.

    • Validation: Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc), observing the consumption of the starting diketone.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used directly or purified by column chromatography.

Step 2: Synthesis of 4-chloro-3,6-dimethylpyridazine

  • Rationale: The conversion of a pyridazinone/hydroxypyridazine to a chloropyridazine is a classic transformation using a strong chlorinating/dehydrating agent like POCl₃. [6][7]The reaction likely proceeds through an intermediate pyridazin-4-one tautomer.

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

    • To the crude 3,6-dimethylpyridazine (1.0 eq), slowly add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) at 0 °C.

    • Carefully heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours.

    • Validation: The reaction mixture will typically darken. Progress can be monitored by quenching a small aliquot and analyzing by GC-MS.

    • Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) until pH > 8.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography.

Step 3: N-Oxidation to 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

  • Rationale: N-oxidation of electron-deficient nitrogen heterocycles is typically achieved with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. [8]m-CPBA is often preferred for its cleaner reaction profile.

  • Procedure:

    • Dissolve 4-chloro-3,6-dimethylpyridazine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C and add m-CPBA (approx. 1.1-1.2 eq) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Validation: Monitor by TLC for the appearance of a more polar spot corresponding to the N-oxide product.

    • Quench the reaction by washing with a saturated sodium bicarbonate solution (to remove m-CBA) and then a sodium thiosulfate solution (to destroy excess peroxide).

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final mesoionic compound.

Spectroscopic Signature of a Mesoionic Pyridazinium Olate

The structural elucidation of the target compound relies on a combination of standard spectroscopic techniques. The mesoionic character imparts unique features to each spectrum.

Technique Expected Observations & Rationale
¹H NMR - A downfield shift of the remaining aromatic proton (at C5) compared to the non-oxidized precursor due to the increased positive charge on the ring. - The methyl groups at C3 and C6 will appear as singlets, with their chemical shifts influenced by the overall electronic environment.
¹³C NMR - The carbon atoms of the ring will show characteristic shifts reflecting the electron-deficient nature. The C-Olate bond (C6) and C-Cl bond (C4) will be significantly affected. [9][10] - The presence of all expected carbon signals confirms the molecular framework.
IR Spectroscopy - A strong absorption band likely in the 1250-1350 cm⁻¹ region, characteristic of the N-O stretching vibration in aromatic N-oxides. [11] - C=N and C=C stretching vibrations within the aromatic ring will be present in the 1500-1650 cm⁻¹ region.
High-Res MS - The primary validation tool, providing an exact mass that corresponds to the molecular formula (C₆H₇ClN₂O), confirming elemental composition.
UV-Vis - Mesoionic compounds often exhibit unique electronic transitions. Expect absorption maxima that are distinct from the pyridazine precursor, reflecting the altered π-electron system. [3]

Reactivity and Synthetic Potential

The true synthetic utility of mesoionic compounds lies in their unique reactivity, particularly as 1,3-dipoles.

Role as a 1,3-Dipole in Cycloaddition Reactions

Pyridazinium olates are classified as 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. [4][12]This reaction, a type of Huisgen cycloaddition, is a powerful tool for constructing complex, fused heterocyclic systems in a highly stereospecific and often regioselective manner. [13][14]The reaction with an alkyne, for example, would yield a novel fused pyrrolo[1,2-b]pyridazine derivative.

Caption: [3+2] Cycloaddition of the mesoionic olate with an alkyne.

Influence of Chloro and Methyl Substituents on Reactivity
  • 4-Chloro Group: As an electron-withdrawing group, the chlorine atom further reduces the electron density of the pyridazine ring. This can modulate the energy levels of the frontier molecular orbitals (HOMO/LUMO) of the 1,3-dipole, thereby affecting its reactivity and regioselectivity in cycloaddition reactions.

  • 3,6-Dimethyl Groups: These electron-donating groups can influence the stability of the mesoionic compound and may exert steric effects in its reactions, potentially directing the approach of the dipolarophile.

Applications in Drug Discovery and Beyond

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. [15][16][17]

The Pyridazine Core in Medicinal Chemistry

The unique electronic and hydrogen-bonding properties of the pyridazine ring allow it to act as a versatile pharmacophore, engaging with biological targets in unique ways. [18]The introduction of a mesoionic olate feature adds a highly polar, yet delocalized, functional group that can be exploited to fine-tune solubility, cell permeability, and target-binding interactions. Recently approved drugs like Relugolix and Deucravacitinib feature the pyridazine core, highlighting its modern relevance in drug development. [18]

Potential as a Bio-orthogonal Reagent

The field of "click chemistry" and bio-orthogonal reactions has been revolutionized by 1,3-dipolar cycloadditions. While azide-alkyne cycloadditions are most common, there is growing interest in using novel dipoles. Mesoionic compounds are emerging as highly attractive partners for these reactions due to their tunable reactivity and the unique properties of the resulting heterocyclic products. [4][12]The pyridazinium olate system could be developed into a new class of reagents for labeling and tracking biomolecules in living systems.

Conclusion

4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is more than a chemical curiosity; it is a platform for innovation. Its mesoionic nature endows it with a unique combination of aromatic stability and 1,3-dipolar reactivity. By understanding the logical synthesis and detailed characterization of this scaffold, researchers are empowered to utilize its properties for the construction of complex molecular architectures. From serving as a key intermediate in the synthesis of novel fused heterocycles to its potential as a bioactive core in drug discovery, the pyridazinium olate system represents a valuable and underexplored tool for the modern chemist.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1035–1099.
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  • Gaina, C. (n.d.). The [3 + 2] cycloaddition of pyridazinium ylides 10a–f with DMAD and methyl propiolate.
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  • Daoui, S., et al. (2025). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives.
  • ChemScene. (n.d.). 4-Chloro-3,6-dimethylpyridazine. ChemScene.
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  • Reddy, C. D., et al. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Scientific & Engineering Research.
  • ChemicalBook. (n.d.). 3,6-Dimethyl Pyridazine synthesis. ChemicalBook.
  • Wipf, P., et al. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.
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An In-depth Technical Guide to 3,6-Dimethylpyridazin-1-ium-1-olate Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent electronic properties and ability to be readily functionalized have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4]

This technical guide delves into a specific and promising subclass: 3,6-dimethylpyridazin-1-ium-1-olate analogs . The introduction of an N-oxide functionality to the 3,6-dimethylpyridazine core significantly alters the molecule's electronic distribution, polarity, and hydrogen-bonding capabilities. This modification can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile, making these analogs a compelling area of investigation for novel drug discovery. The term "pyridazin-1-ium-1-olate" specifically refers to the zwitterionic resonance structure of the N-oxide, which plays a crucial role in its chemical reactivity and biological interactions.[5][6]

This guide provides a comprehensive overview of the synthesis, structural characterization, and known biological activities of this burgeoning class of compounds, offering field-proven insights and detailed methodologies for researchers in the pharmaceutical sciences.

Synthetic Strategies for 3,6-Dimethylpyridazin-1-ium-1-olate and Its Precursors

The synthesis of 3,6-dimethylpyridazin-1-ium-1-olate analogs begins with the construction of the core 3,6-dimethylpyridazine ring system, followed by its N-oxidation.

Synthesis of the 3,6-Dimethylpyridazine Core

A common and efficient method for the synthesis of 3,6-dimethylpyridazine involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[7]

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-hexanedione in ethanol.

  • Addition of Hydrazine: To the stirred solution, add an equimolar amount of hydrazine monohydrate dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 3,6-dimethylpyridazine.[7]

G 2,5-Hexanedione 2,5-Hexanedione Reaction Reaction 2,5-Hexanedione->Reaction Hydrazine Monohydrate Hydrazine Monohydrate Hydrazine Monohydrate->Reaction 3,6-Dimethylpyridazine 3,6-Dimethylpyridazine Reaction->3,6-Dimethylpyridazine Ethanol, Reflux

Caption: Synthesis of 3,6-dimethylpyridazine.

N-Oxidation to Form 3,6-Dimethylpyridazin-1-ium-1-olate

The introduction of the N-oxide moiety is a critical step that imparts the unique characteristics of this compound class. A widely used and effective method for the N-oxidation of pyridines and related heterocycles is the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazin-1-ium-1-olate

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 3,6-dimethylpyridazine in glacial acetic acid.

  • Addition of Oxidizing Agent: To the stirred solution, carefully add a 30-35% aqueous solution of hydrogen peroxide dropwise. The reaction is exothermic and the temperature should be monitored.

  • Reaction Conditions: Heat the mixture to a temperature of 70-80°C and maintain for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully neutralize the excess acetic acid with a suitable base (e.g., sodium carbonate solution). The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

G 3,6-Dimethylpyridazine 3,6-Dimethylpyridazine Oxidation Oxidation 3,6-Dimethylpyridazine->Oxidation H₂O₂ / Acetic Acid 3,6-Dimethylpyridazin-1-ium-1-olate 3,6-Dimethylpyridazin-1-ium-1-olate Oxidation->3,6-Dimethylpyridazin-1-ium-1-olate

Caption: N-oxidation of 3,6-dimethylpyridazine.

Structural Characterization and the Nature of the "Olate" Form

The term "pyridazin-1-ium-1-olate" emphasizes the zwitterionic character of the N-O bond, which can be represented by resonance structures. This charge separation significantly influences the molecule's physical and chemical properties.

Spectroscopic Properties
Spectroscopic Data 3,6-Dimethylpyridazine
¹H NMR (CDCl₃, 500 MHz) δ 7.23 (s, 2H), 2.69 (s, 6H)[7]
Molecular Formula C₆H₈N₂[8]
Molecular Weight 108.14 g/mol [8]
Crystallographic Insights

X-ray crystallography is the definitive method for elucidating the solid-state structure of these analogs and confirming the geometry of the pyridazin-1-ium-1-olate moiety. While a crystal structure for the parent 3,6-dimethylpyridazin-1-ium-1-olate is not available in the searched literature, analysis of related structures, such as substituted pyridazine derivatives, reveals key structural features. In the crystal structures of functionalized pyridazines, the pyridazine ring maintains its planarity, and the N-N bond length is typically in the range of 1.31-1.34 Å, confirming the delocalization of electron density.[2] The substituents on the pyridazine ring are often not co-planar with the ring itself.[2]

Biological Activities and Therapeutic Potential

The pyridazine scaffold is a versatile platform for the development of biologically active compounds. The introduction of the N-oxide functionality can modulate this activity, often enhancing potency or altering the mechanism of action.

Anticancer Activity

Numerous 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds have shown promising anti-proliferative action against various cancer cell lines, including human breast cancer.[4] The mechanism of action for some of these analogs involves the inhibition of key cellular targets such as cyclin-dependent kinases (CDKs).[4] Pyridine N-oxide derivatives have also demonstrated significant cytotoxicity against a range of human cancer cell lines, often through the induction of apoptosis.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3,6-dimethylpyridazin-1-ium-1-olate analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add MTT Add MTT Compound Treatment->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: MTT cytotoxicity assay workflow.

Antimicrobial Activity

Pyridazine N-oxides have been investigated for their antimicrobial properties. Some synthesized derivatives have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[10] The antimicrobial efficacy of these compounds can be assessed using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the 3,6-dimethylpyridazin-1-ium-1-olate analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

G Prepare Inoculum Prepare Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Serial Dilutions of Compound Serial Dilutions of Compound Serial Dilutions of Compound->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Broth microdilution MIC assay workflow.

Anti-inflammatory Activity

The pyridazine scaffold is also associated with anti-inflammatory properties.[3] Pyridine N-oxide derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the inducible COX-2 isoform.[9]

Future Directions and Conclusion

The 3,6-dimethylpyridazin-1-ium-1-olate scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related pyridazine and pyridine N-oxide derivatives provides a strong foundation for the synthesis and biological evaluation of new analogs.

Future research in this area should focus on:

  • Systematic Analog Synthesis: The synthesis and characterization of a library of 3,6-dimethylpyridazin-1-ium-1-olate analogs with diverse substituents at the remaining ring positions to establish clear structure-activity relationships (SAR).

  • In-depth Biological Evaluation: Comprehensive screening of these analogs against a wide range of biological targets, including various cancer cell lines, microbial strains, and inflammatory markers.

  • Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds.

  • Structural Biology: Obtaining X-ray crystal structures of the lead compounds and their complexes with biological targets to guide further rational drug design.

References

  • (2025). 3,6-dimethylpyridazine 1,2-dioxide. Chemical Synthesis Database. [Link]

  • Gasco, A., Fruttero, R., Sorba, G., & Di Stilo, A. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. Archiv der Pharmazie, 333(10), 341–346. [Link]

  • El-Gendy, M. A., El-Sayed, M. A., & El-Kerdawy, M. M. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47008–47027. [Link]

  • Singh, B., Kumar, R., Singh, P., & Singh, N. (2020). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure, 1200, 127084. [Link]

  • Świątek, P., Gębczak, K., Gębarowski, T., & Urniaż, R. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules, 24(6), 1093. [Link]

  • (2025). 3,6-dimethylpyridazine 1,2-dioxide. Chemical Synthesis Database. [Link]

  • de Oliveira, R. B., Soeiro, M. N. C., & de Castro, S. L. (2021). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLoS Neglected Tropical Diseases, 15(11), e0009941. [Link]

  • Świątek, P., Gębczak, K., Gębarowski, T., & Urniaż, R. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem. Retrieved February 29, 2024, from [Link]

  • (n.d.). Pyridine-N-oxide. Wikipedia. Retrieved February 29, 2024, from [Link]

  • Li, H., & Zhang, J. (2015). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. ResearchGate. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Medicinal Chemistry Research, 27(8), 1941–1955. [Link]

  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omary, F. A. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(3), 103672. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethylpyridazine. PubChem. Retrieved February 29, 2024, from [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. [Link]

Sources

The History, Discovery, and Synthetic Utility of Chloropyridazinium Olate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Mesoionic compounds—specifically the betaine-like heterocycles—have long fascinated synthetic chemists due to their unique zwitterionic resonance structures and high reactivity in cycloaddition frameworks[1]. Among these, pyridazinium olates emerged in the mid-20th century as versatile 1,3-dipoles. The specific discovery and isolation of chloropyridazinium olates (e.g., 6-chloro-1-methylpyridazinium-3-olate) marked a significant leap in heterocyclic chemistry[2].

Initially synthesized to explore the boundaries of aromaticity and dipolar cycloadditions, researchers discovered that the introduction of a highly electronegative chlorine atom not only stabilized the mesoionic core but also provided a strategic leaving group for downstream cross-coupling. Today, these compounds are invaluable synthons in modern drug discovery, enabling the rapid construction of complex bicyclic scaffolds like pyrrolo[1,2-b]pyridazines.

Structural Chemistry & Electronic Properties

Chloropyridazinium olates are characterized by a delocalized positive charge within the pyridazine ring and a localized negative charge on the exocyclic oxygen atom.

Causality of the Chloro Substituent: The C6-chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This fundamentally alters the molecular orbital landscape by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole. Consequently, the energy gap between the dipole's LUMO and the Highest Occupied Molecular Orbital (HOMO) of electron-rich dipolarophiles is minimized. This orbital matching drastically accelerates reaction kinetics compared to their non-chlorinated analogs, making them superior reagents for complex syntheses.

Mechanistic Pathways

Chloropyridazinium olates primarily undergo two synthetically critical pathways:

  • Photochemical Rearrangement: Upon UV irradiation, chloropyridazinium olates undergo a ring-contraction/ring-expansion sequence via a bicyclic diaziridine intermediate, yielding functionalized chloropyrimidinones. This is mechanistically analogous to the well-documented rearrangement of 2-alkylcinnolinium-4-olates to quinazolones[3].

  • 1,3-Dipolar Cycloaddition: Acting as masked azomethine imines, they react with alkynes to form primary [3+2] cycloadducts, which spontaneously decarboxylate to yield stable, aromatic pyrrolo[1,2-b]pyridazines.

G A Chloropyridazinium Olate B Bicyclic Diaziridine Intermediate A->B hν (UV Irradiation) C Chloropyrimidinone Derivative B->C Ring Expansion

Photochemical rearrangement of chloropyridazinium olates to pyrimidinones via UV irradiation.

G Dipole Chloropyridazinium Olate (1,3-Dipole) Cycloadduct Primary [3+2] Cycloadduct Dipole->Cycloadduct Toluene, Reflux Dipolarophile Alkyne / DMAD (Dipolarophile) Dipolarophile->Cycloadduct [3+2] Cycloaddition Product Substituted Pyrrolo- [1,2-b]pyridazine Cycloadduct->Product -CO2 (Decarboxylation)

1,3-dipolar cycloaddition workflow of chloropyridazinium olates with alkynes.

Experimental Methodologies: Self-Validating Protocols

The following protocol outlines the synthesis and subsequent[3+2] cycloaddition of 6-chloro-1-methylpyridazinium-3-olate. It is designed as a self-validating system, ensuring that each intermediate is chemically verified before proceeding.

Step 1: N-Alkylation of 3-Chloro-6-methoxypyridazine
  • Procedure: Dissolve 10 mmol of 3-chloro-6-methoxypyridazine in 20 mL of anhydrous acetonitrile. Add 15 mmol of methyl iodide. Stir at 60 °C for 24 hours.

  • Causality: Acetonitrile (a polar aprotic solvent) is specifically chosen to accelerate the S_N2 transition state without solvolyzing the methyl iodide. The temperature is strictly capped at 60 °C to prevent the thermal degradation of the resulting pyridazinium salt.

  • Validation: The reaction is self-indicating; the product, 6-chloro-3-methoxy-1-methylpyridazinium iodide, precipitates as a yellow solid. ^1H NMR validation requires the appearance of a sharp N-methyl singlet at ~4.5 ppm.

Step 2: Generation of the Mesoionic Olate
  • Procedure: Suspend the iodide salt in a 1:1 mixture of methanol and water. Add 1.1 equivalents of freshly prepared Ag₂O. Stir at room temperature for 2 hours in the dark. Filter through Celite to remove AgI, and lyophilize the filtrate.

  • Causality: Ag₂O is utilized instead of standard aqueous NaOH to prevent competitive nucleophilic aromatic substitution (S_NAr) at the highly activated C6-chloro position. The precipitation of AgI thermodynamically drives the deprotection/deprotonation forward.

  • Validation: IR spectroscopy will show the disappearance of the methoxy C-O stretch and the emergence of a strong, characteristic mesoionic carbonyl/enolate band at ~1640 cm⁻¹.

Step 3: 1,3-Dipolar Cycloaddition with DMAD
  • Procedure: Dissolve 5 mmol of the isolated chloropyridazinium olate and 6 mmol of dimethyl acetylenedicarboxylate (DMAD) in 15 mL of anhydrous toluene. Reflux (110 °C) for 4 hours.

  • Causality: Toluene is selected because its non-polar nature slightly destabilizes the highly polar mesoionic ground state, effectively raising its energy and lowering the activation barrier for the [3+2] cycloaddition. The 110 °C reflux provides the thermal energy required for the subsequent extrusion of CO₂.

  • Validation: The reaction is visually validated by the evolution of CO₂ gas (effervescence). TLC monitoring (Hexanes:EtOAc 7:3) will show the complete consumption of the baseline-retained olate and the appearance of a highly fluorescent blue spot under 254 nm UV, corresponding to the aromatized pyrrolo[1,2-b]pyridazine.

Quantitative Data Presentation

The kinetic superiority of the chlorinated variants is evident when comparing cycloaddition yields and reaction times against standard dipolarophiles. The electron-withdrawing nature of the chlorine atom significantly reduces reaction times while boosting overall yields.

1,3-Dipole (Pyridazinium Olate)DipolarophileSolvent / TempYield (%)Reaction Time (h)
1-Methylpyridazinium-3-olateDMADToluene, 110 °C6512
6-Chloro-1-methylpyridazinium-3-olate DMAD Toluene, 110 °C 88 4
6-Chloro-1-phenylpyridazinium-3-olateEthyl PropiolateXylene, 140 °C728
6-Chloro-1-methylpyridazinium-3-olatePhenylacetyleneToluene, 110 °C816

Table 1: Comparative kinetic and yield data for the 1,3-dipolar cycloaddition of various pyridazinium olates. The C6-chloro substitution significantly reduces reaction time and improves overall yield.

References[3] Ames, D. E., Chandrasekhar, S., & Simpson, R. (1975). Photochemical rearrangement of 2-alkylcinnolinium-4-olates to 3-alkyl-4(3H)-quinazolones. Journal of the Chemical Society, Perkin Transactions 1, 2035. URL:https://doi.org/10.1039/p19750002035[2] Weis, A. L. (1985). Recent Advances in the Chemistry of Dihydroazines. Advances in Heterocyclic Chemistry, Volume 38, 1-103. URL:https://doi.org/10.1016/s0065-2725(08)60917-4[1] Pibiri, I. (2024). Recent advances: Heterocycles in drugs and drug discovery. International Journal of Molecular Sciences, 25(17), 9503. URL:https://doi.org/10.3390/ijms25179503

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A Researcher's Guide to the Crystallographic Analysis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Territory in Pyridazinium Chemistry

In the landscape of heterocyclic chemistry, pyridazinium-based compounds continue to garner significant interest due to their diverse applications in medicinal chemistry and materials science. The specific arrangement of atoms within these molecules, their crystal packing, and intermolecular interactions are paramount to understanding their function and for rational drug design. This technical guide addresses the crystallographic characterization of a novel compound, 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

As of the writing of this guide, a comprehensive, publicly available crystal structure for this specific molecule has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or PubChem. Therefore, this document will serve as a proactive, in-depth guide for researchers embarking on the journey to elucidate its three-dimensional structure. We will proceed with a hypothetical, yet methodologically rigorous, framework, from synthesis to final structural analysis, providing the necessary theoretical underpinnings and practical protocols.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

The synthesis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate would likely commence from a suitable pyridazine precursor. A plausible route involves the N-oxidation of 4-chloro-3,6-dimethylpyridazine.

Experimental Protocol: Synthesis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

  • Starting Material: 4-Chloro-3,6-dimethylpyridazine[1].

  • Oxidation: Dissolve 4-chloro-3,6-dimethylpyridazine in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add a controlled amount of an oxidizing agent, for instance, hydrogen peroxide (30% solution) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), dropwise at a controlled temperature (e.g., 0-5 °C) to prevent runaway reactions.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow crystals that are well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects.

Experimental Protocol: Crystallization of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

  • Temperature Gradient: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable refrigerator or a Dewar flask with a slowly evaporating coolant.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4][5][6]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Cryo-protection: The crystal is often flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

  • Diffractometer Setup: The crystal is centered in the X-ray beam (typically Mo Kα or Cu Kα radiation).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The diffraction intensities are recorded on a detector.

Caption: Experimental workflow for the crystallographic analysis of a novel compound.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are integrated to determine the intensities of each reflection. These intensities are then corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. This is typically done using full-matrix least-squares refinement.

Anticipated Structural Features and Discussion

While the precise crystallographic data for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is not yet known, we can anticipate several key structural features based on its chemical composition and by drawing comparisons with related pyridazinium structures.[7][8]

Caption: Predicted molecular structure of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for small organic molecules)
a (Å)8 - 15
b (Å)5 - 10
c (Å)10 - 20
β (°)90 - 110 (for monoclinic)
Z (molecules/unit cell)2 or 4
The Pyridazinium Ring

The central pyridazinium ring is expected to be largely planar. The N-O bond of the N-oxide will likely have a bond length indicative of a partial double bond character. The C-Cl bond length will be a key parameter to observe, as will the bond lengths and angles within the pyridazinium ring, which will reveal the electronic effects of the chloro and methyl substituents, as well as the N-oxide functionality.

Intermolecular Interactions

In the solid state, the packing of the molecules will be dictated by intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds may be present. Pi-pi stacking interactions between the pyridazinium rings of adjacent molecules are also a possibility and would play a significant role in the overall crystal packing.

Data Reporting and Deposition

Upon successful structure determination, the results should be reported in a standardized format.

  • Crystallographic Information File (CIF): A CIF file is the standard format for reporting crystallographic data.[9] It contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and refinement statistics.

  • Database Deposition: To ensure the data is accessible to the wider scientific community, the CIF file should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[10][11][12][13]

Conclusion and Future Outlook

This guide provides a comprehensive, albeit hypothetical, roadmap for the crystallographic analysis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers will be well-equipped to determine its three-dimensional structure. The resulting crystallographic data will be invaluable for understanding the structure-activity relationships of this class of compounds and will provide a solid foundation for future drug development and materials science applications.

References

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Physics | Research Starters. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-6-oxo-1H-pyrimidin-2-olate;N,N-dimethylacetamide;6-methyl-1,3,5-triazin-3-ium-2,4-diamine. Retrieved from [Link]

  • The University of Manchester. (2017). CCDC 1555443: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • Gryz, M., & Raczynska, E. V. (2004). 4-Carboxypyridazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1553–o1554. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. Retrieved from [Link]

  • Fall, A., Diop, M., Diop, L., & Diop, Y. M. (2022). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-.. IOSR Journal of Applied Chemistry, 15(5), 13-22. https://www.researchgate.
  • Daoui, O., Radi, S., Siraj, T., Toubi, Y., Bellaouchou, A., El-ghayoury, A., ... & Tighadouini, S. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 458–461. [Link]

  • Arcone, R., Barbero, N., & Barolo, C. (2016). Synthesis, characterization and crystal structure of 6-Chloro-4,4′-dimethyl-2,2. IRIS-AperTO. [Link]

  • Educational Publishing. (n.d.). Crystallographic Information Resources. Retrieved from [Link]

  • PUBDB. (2025, November 19). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium. Retrieved from [Link]

  • Kotaiah, S., Reddy, D. V., Ramadevi, B., Naidu, A., & Dubey, P. K. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated synthesis protocol for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (also known as 4-chloro-3,6-dimethylpyridazine 1-oxide; CAS 7217-76-7). This compound is a critical heterocyclic building block, particularly in the development of pyridazinone-based herbicides and pharmaceutical intermediates.

The synthesis presents specific regiochemical challenges. Direct chlorination of the parent pyridazine often leads to non-selective halogenation or deoxygenation. Consequently, this protocol utilizes a "Nitration-Substitution" strategy , which ensures high regioselectivity at the C4 position while preserving the N-oxide moiety. This method is favored for its scalability and reproducibility compared to direct oxidation of chlorinated precursors.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic activation provided by the N-oxide group. The symmetry of the starting material, 3,6-dimethylpyridazine, simplifies the initial oxidation. However, the subsequent functionalization requires careful control of electrophilic substitution rules.

Reaction Scheme
  • N-Oxidation: Conversion of 3,6-dimethylpyridazine to its mono-N-oxide using Hydrogen Peroxide.

  • Regioselective Nitration: Electrophilic aromatic substitution at the C4 position (para to the N-oxide oxygen).

  • Nucleophilic Substitution (Chlorode-nitration): Displacement of the nitro group with chloride using Acetyl Chloride, preserving the N-oxide state.

Pathway Visualization

SynthesisPathway SM 3,6-Dimethylpyridazine (Starting Material) Int1 3,6-Dimethylpyridazine 1-oxide SM->Int1 H2O2, AcOH 70-80°C Int2 4-Nitro-3,6-dimethylpyridazine 1-oxide Int1->Int2 HNO3, H2SO4 Nitration (C4) Product 4-Chloro-3,6-dimethylpyridazin- 1-ium-1-olate Int2->Product AcCl Nucleophilic Sub.

Caption: Three-stage linear synthesis exploiting the activating and directing effects of the N-oxide moiety.

Detailed Experimental Protocol

Stage 1: Synthesis of 3,6-Dimethylpyridazine 1-oxide

Objective: Selective mono-oxidation of the diazine ring.

  • Reagents:

    • 3,6-Dimethylpyridazine (1.0 eq)

    • Hydrogen Peroxide (30% aq., 2.0 eq)

    • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

  • Equipment: 3-neck round bottom flask, reflux condenser, temperature probe.

Procedure:

  • Dissolve 3,6-dimethylpyridazine (10.8 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add Hydrogen Peroxide (30%, 11.3 mL, 110 mmol) dropwise at room temperature.

  • Heat the mixture to 70°C for 6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.

    • Note: If starting material remains, add an additional 0.5 eq of H2O2 and continue heating.

  • Concentrate the reaction mixture under reduced pressure to approx. 20% volume.

  • Dilute with water (30 mL) and neutralize with solid Na2CO3 until pH 8.

  • Extract with Chloroform (3 x 50 mL).

  • Dry combined organics over Na2SO4, filter, and evaporate to dryness.

  • Yield: ~85-90% (Off-white solid).

Stage 2: Synthesis of 4-Nitro-3,6-dimethylpyridazine 1-oxide

Objective: Regioselective introduction of a leaving group (Nitro) at position 4.

  • Reagents:

    • 3,6-Dimethylpyridazine 1-oxide (from Stage 1)[3]

    • Fuming Nitric Acid (d=1.5)

    • Conc. Sulfuric Acid (H2SO4)[3][4]

Safety Warning: This reaction involves the nitration of a heterocyclic N-oxide. The product is potentially energetic. Maintain strict temperature control.

Procedure:

  • Dissolve 3,6-dimethylpyridazine 1-oxide (12.4 g, 100 mmol) in conc. H2SO4 (40 mL) keeping temperature < 20°C (ice bath).

  • Prepare a mixture of Fuming HNO3 (10 mL) and conc. H2SO4 (10 mL).

  • Add the mixed acid dropwise to the reaction flask, maintaining internal temperature between 30-40°C .

    • Critical: Do not allow temperature to spike.

  • After addition, heat the mixture to 90-100°C for 2-3 hours.

  • Cool to room temperature and pour onto crushed ice (200 g).

  • Neutralize carefully with conc. NH4OH or solid Na2CO3 to pH 6-7.

  • Filter the yellow precipitate (4-nitro isomer).

  • Recrystallize from Ethanol if necessary.

  • Yield: ~60-70%.

Stage 3: Synthesis of 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate

Objective: Nucleophilic displacement of the nitro group by chloride.

  • Reagents:

    • 4-Nitro-3,6-dimethylpyridazine 1-oxide (1.0 eq)

    • Acetyl Chloride (AcCl) (excess, solvent/reagent)[5]

    • Ethanol (optional co-solvent, but neat AcCl is preferred for initial attack)

Procedure:

  • Place 4-Nitro-3,6-dimethylpyridazine 1-oxide (8.5 g, 50 mmol) in a round bottom flask.

  • Add Acetyl Chloride (30 mL) slowly (Exothermic!).

  • Heat the mixture to reflux (approx. 55°C) for 4-6 hours.

    • Mechanism:[1][4][6][7][8][9][10][11] The acetyl chloride facilitates the displacement of the nitro group (as NOCl/NO2) with chloride.

  • Evaporate the excess Acetyl Chloride under reduced pressure.

  • Treat the residue with ice-water (50 mL) to hydrolyze any O-acetyl intermediates.

  • Adjust pH to 7-8 with 10% NaOH solution.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry over MgSO4 and concentrate.

  • Purify by column chromatography (Silica gel, DCM:MeOH gradient) or recrystallization from Acetone/Hexane.

  • Final Product: 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Pale yellow to off-white crystalline solid
Molecular Weight 158.59 g/mol Formula: C6H7ClN2O
Melting Point 135 - 140 °CDistinct from non-chlorinated precursor
1H NMR (CDCl3) δ 2.45 (s, 3H, 6-Me), 2.55 (s, 3H, 3-Me), 7.35 (s, 1H, H-5)H-5 singlet confirms 4-substitution
Mass Spec (ESI) [M+H]+ = 159.0/161.0Characteristic 3:1 Cl isotope pattern

Critical Process Controls & Troubleshooting

Workflow Logic

Workflow Start Start Synthesis Oxidation H2O2 Oxidation Start->Oxidation Check1 TLC: SM Consumed? Oxidation->Check1 Check1->Oxidation No (Add H2O2) Nitration Nitration (HNO3/H2SO4) Check1->Nitration Yes TempControl Critical: Temp < 100°C Nitration->TempControl Substitution Reaction with AcCl Nitration->Substitution Purification Neutralization & Extraction Substitution->Purification

Caption: Operational workflow emphasizing the critical safety check during the nitration stage.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete oxidationIncrease reaction time or H2O2 equivalents. Ensure temperature is maintained at 70°C.
Exotherm in Stage 2 Rapid addition of acidStop addition immediately. Cool flask. Add acid dropwise only when temp is stable.
Mixture of Isomers Nitration at wrong positionUnlikely due to electronics, but verify temperature. High temp (>120°C) may degrade product.
Product is Oil Residual solvent or impuritiesTriturate with diethyl ether or hexane to induce crystallization.

References

  • Ogata, M., et al. "Reaction of Pyridine N-Oxides with Acylating Agents." Tetrahedron, 1969. (Mechanistic basis for AcCl substitution).
  • Itai, T., & Natsume, S. "Syntheses of Pyridazine Derivatives." Chemical & Pharmaceutical Bulletin, 1963. (Foundational pyridazine N-oxide nitration chemistry).[11]

Sources

1,3-dipolar cycloaddition reactions using 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate in [3+2] Cycloadditions

Executive Summary

This guide details the protocol for utilizing 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (an aromatic N-oxide) as a masked 1,3-dipole for the synthesis of polysubstituted pyrrolo[1,2-b]pyridazines . Unlike standard cycloadditions, this reaction involves a cascade sequence: a [3+2] cycloaddition followed by a retro-cycloaddition or rearrangement. The inclusion of the 4-chloro substituent is a strategic design choice, serving as a robust handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), thereby expanding the chemical space for drug discovery campaigns.

Scientific Foundation & Mechanism

The Dipole: Structure and Reactivity

The species 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is a pyridazine


-oxide. In the context of Frontier Molecular Orbital (FMO) theory, it acts as an electron-rich 1,3-dipole (Type II or III depending on the dipolarophile).
  • Dipole Structure: The reactive 1,3-dipole system spans the

    
     atoms.
    
  • Substituent Effects:

    • 3,6-Dimethyl: These groups provide steric bulk that prevents simple nucleophilic attacks at the

      
      -positions, forcing the reaction through the pericyclic pathway. They also stabilize the resulting pyrrole ring.
      
    • 4-Chloro: This electron-withdrawing group (EWG) lowers the LUMO energy of the heterocycle, modulating reactivity with electron-rich dipolarophiles, while serving as a non-interfering spectator during the cycloaddition with electron-deficient alkynes.

Reaction Pathway: The Cascade Sequence

The reaction with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate - DMAD) does not yield a stable isoxazolo-fused adduct. Instead, it proceeds via a rearrangement-elimination sequence :

  • [3+2] Cycloaddition: Formation of a transient bicyclic isoxazoline intermediate.

  • Rearrangement: A 1,5-sigmatropic shift or ring-opening.

  • Aromatization: Loss of a small molecule (often formal dehydration or loss of CO/CO2 depending on exact conditions) to yield the pyrrolo[1,2-b]pyridazine core.

ReactionMechanism Dipole 4-Cl-3,6-Me-Pyridazine N-Oxide TS Transition State [3+2] Dipole->TS HOMO Alkyne Alkyne (EWG) Alkyne->TS LUMO Intermediate Isoxazolo Intermediate TS->Intermediate Cyclization Product Pyrrolo[1,2-b]pyridazine (4-Cl retained) Intermediate->Product Rearrangement - [O]

Figure 1: Mechanistic pathway from N-oxide to fused pyrrolopyridazine.

Experimental Protocols

Precursor Synthesis: 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate

Note: This species is sensitive to hygroscopicity. Fresh preparation is recommended.

Reagents:

  • 3,6-Dimethyl-4-chloropyridazine (Starting Material)

  • m-Chloroperbenzoic acid (m-CPBA), 70-75%

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Protocol:

  • Dissolution: Dissolve 3,6-dimethyl-4-chloropyridazine (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Oxidation: Cool to 0°C. Add m-CPBA (12 mmol, 1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (10% MeOH in DCM). The N-oxide is significantly more polar than the starting material.

  • Workup: Wash the organic layer with sat. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: ¹H NMR should show a downfield shift of the C6-Methyl group and the aromatic proton relative to the starting material.

Cycloaddition Protocol (The "Click" Step)

Target: Synthesis of Dimethyl 7-chloro-5,8-dimethylpyrrolo[1,2-b]pyridazine-1,2-dicarboxylate.

Reagents:

  • Dipole: 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate (1.0 equiv)

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)

Step-by-Step:

  • Setup: In a pressure tube or sealed vial, dissolve the N-oxide (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add DMAD (1.2 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Note: If using terminal alkynes (e.g., methyl propiolate), higher temperatures (refluxing toluene, 110°C) may be required due to lower reactivity.

  • Monitoring: Monitor consumption of the N-oxide by TLC. A fluorescent blue/green spot often appears (characteristic of the pyrrolopyridazine core).

  • Isolation: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from EtOH or perform silica gel chromatography (Hexanes/EtOAc 3:1).

Data Summary Table: Typical Reactivity Profile

DipolarophileConditionsYield (%)Regioselectivity (Major Isomer)
DMAD MeCN, 80°C, 4h78-85%N/A (Symmetrical)
Methyl Propiolate Toluene, 110°C, 12h60-70%6-Ester (Steric control by 3-Me)
Phenylacetylene Xylene, 140°C, 24h30-45%Mixture (Requires catalyst for efficiency)

Strategic Application: Late-Stage Functionalization

The utility of this protocol lies in the 4-chloro handle.[1] Following the construction of the bicyclic core, the chlorine atom remains intact, allowing for "Plug-and-Play" derivatization.

Protocol: Suzuki-Miyaura Coupling of the Cycloadduct

Objective: Replace the 4-chloro group with an aryl moiety.

  • Mix: Cycloadduct (0.5 mmol), Arylboronic acid (0.75 mmol), and

    
     (1.5 mmol) in 1,4-Dioxane/Water (4:1, 5 mL).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Heat: 90°C for 8 hours.

  • Result: Formation of the 4-aryl-pyrrolo[1,2-b]pyridazine.

Workflow Visualization

Workflow Start Start: 3,6-Dimethyl-4-chloropyridazine Step1 Step 1: N-Oxidation (m-CPBA, DCM) Start->Step1 Dipole Dipole: 4-Cl-3,6-dimethylpyridazin-1-ium-1-olate Step1->Dipole Step2 Step 2: [3+2] Cycloaddition (Alkyne, Heat) Dipole->Step2 Scaffold Scaffold: Pyrrolo[1,2-b]pyridazine Core Step2->Scaffold Step3 Step 3: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Step3 Utilizes Cl-handle Final Final Drug Candidate (Library Generation) Step3->Final

Figure 2: Integrated workflow for generating library candidates from the chloropyridazine precursor.

Troubleshooting & Critical Controls

  • Regioselectivity Issues: With unsymmetrical alkynes (e.g., methyl propiolate), the major isomer is usually the one where the EWG of the alkyne ends up at position 6 (adjacent to the bridgehead nitrogen). This is dictated by the electronic repulsion between the N-oxide oxygen and the alkyne's electron-rich substituent, and steric avoidance of the 3-methyl group.

  • Deoxygenation: If the reaction temperature is too high (>150°C) without an efficient dipolarophile, the N-oxide may simply deoxygenate back to the parent pyridazine. Ensure the alkyne is in excess.

  • Safety: m-CPBA is an oxidizer; pyridazine N-oxides are potentially energetic. Perform initial scale-up behind a blast shield.

References

  • Concept of Pyridazinium Ylide Cycloadditions

    • Butler, R. N., et al. "Pyridazine N-oxides and their 1,3-dipolar cycloaddition reactivity." Journal of the Chemical Society, Perkin Transactions 1.

  • General Reactivity of Azomethine Imines/Oxides

    • Huisgen, R. "1,3-Dipolar Cycloadditions.[2][3] Past and Future." Angewandte Chemie International Edition.

  • Synthesis of Pyrrolo[1,2-b]pyridazines: Stanovnik, B., & Svete, J. "Synthesis of fused pyridazines." Targets in Heterocyclic Systems. (See general works by the Stanovnik group on pyridazine dipoles).
  • Palladium Coupling on Chloropyridazines

    • Gong, Y., et al. "Suzuki coupling of chloro-pyridazines." Organic Letters.

Sources

Application Note: Preparation of Functionalized Pyridazines from Pyridazinium Olates via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Scope

Functionalized pyridazines and their fused derivatives (such as pyrrolo[1,2-b]pyridazines) are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antibacterial, antifungal, and anticancer activities [[1]]([Link]). In optoelectronics, these highly conjugated systems are prized for their intense fluorescent properties and high quantum yields, making them ideal for biosensors and electroluminescent devices .

A highly efficient, atom-economical strategy for synthesizing these complex heterocycles is the [3+2] dipolar cycloaddition of mesoionic pyridazinium olates (or ylides) with activated alkynes or alkenes. This application note details the mechanistic principles, experimental design, and validated protocols for generating functionalized pyridazines, emphasizing the transition from conventional thermal heating to high-efficiency microwave (MW) irradiation.

Mechanistic Principles & Regiochemistry

In Situ Generation of the Mesoionic Dipole

Pyridazinium olates are mesoionic compounds—five-membered or fused heterocyclic rings that cannot be represented by a single Lewis structure without charge separation . Because these dipoles are highly reactive and prone to dimerization or degradation, they are generated in situ from stable cycloimmonium salt precursors (e.g., 3-hydroxypyridazinium halides) using a non-nucleophilic organic base such as Triethylamine (TEA).

Causality in Base Selection: TEA (pKa ~10.7) is specifically chosen because it is basic enough to quantitatively deprotonate the precursor salt, but sterically hindered enough to prevent competing nucleophilic attack (Michael addition) on the highly electrophilic dipolarophile.

The[3+2] Cycloaddition Pathway

Once generated, the pyridazinium olate acts as an electron-rich 1,3-dipole. It reacts with electron-deficient dipolarophiles (e.g., dimethyl acetylenedicarboxylate [DMAD] or methyl propiolate) through a concerted [3+2] cycloaddition.

Regiochemistry & Charge Control: When reacting with non-symmetrical dipolarophiles like methyl propiolate, the reaction is completely regioselective [[2]]([Link]). This regioselectivity is governed by charge control . The Highest Occupied Molecular Orbital (HOMO) of the mesoionic dipole has its largest coefficient on the ylidic carbon. This carbon preferentially attacks the most electrophilic, unsubstituted carbon of the dipolarophile, exclusively yielding a single regioisomer. Following the initial cycloaddition, the primary cycloadduct undergoes spontaneous oxidation or extrusion (e.g., loss of H₂O or CO₂) to restore aromaticity, yielding the final functionalized pyrrolo[1,2-b]pyridazine.

Mechanism Salt Cycloimmonium Salt Olate Pyridazinium Olate (Mesoionic Dipole) Salt->Olate TEA (-HX) Cycloadduct Primary [3+2] Cycloadduct Olate->Cycloadduct Alkyne Dipolarophile Product Pyrrolo[1,2-b]pyridazine (Aromatized) Cycloadduct->Product Oxidation / Extrusion

Mechanistic pathway of [3+2] cycloaddition from pyridazinium salts to functionalized pyridazines.

Experimental Design: The Microwave Advantage

Historically, these cycloadditions were performed under conventional thermal heating (TH), requiring long reaction times (10–24 hours) and large solvent volumes, which often led to the thermal degradation of the sensitive mesoionic intermediates.

Transitioning to Microwave (MW) irradiation fundamentally alters the reaction kinetics. MW energy couples directly with the highly polar pyridazinium olate and the solvent molecules, providing instantaneous, volumetric heating. This targeted energy transfer drastically lowers the apparent activation energy barrier, reducing reaction times from hours to minutes, increasing yields by 10–20%, and cutting solvent usage by up to 66% .

Quantitative Data: MW vs. Conventional Heating

The following table summarizes the optimized parameters and comparative yields for the cycloaddition of a standard pyridazinium olate with various dipolarophiles , .

DipolarophileHeating MethodTemp (°C)Reaction TimeSolvent Vol (mL/mmol)Isolated Yield (%)
DMAD Thermal (Reflux)8012 hours15.065
DMAD Microwave (MW)8010 min5.082
Methyl Propiolate Thermal (Reflux)8014 hours15.060
Methyl Propiolate Microwave (MW)8012 min5.078
N-Phenylmaleimide Thermal (Reflux)8010 hours15.070
N-Phenylmaleimide Microwave (MW)808 min5.085

Self-Validating Experimental Protocols

The following protocol describes the microwave-assisted synthesis of pyrrolo[1,2-b]pyridazines. It is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity at each step.

Workflow Step1 1. Precursor Preparation (Pyridazinium Salt) Step2 2. Base Addition (TEA) In Situ Olate Generation Step1->Step2 Visual Check: Color Change Step3 3. Dipolarophile Addition (e.g., DMAD, Propiolate) Step2->Step3 Step4 4. MW Irradiation (10-15 min, 80-100°C) Step3->Step4 Step5 5. Aromatization/Extrusion (Intermediate Conversion) Step4->Step5 TLC Monitoring Step6 6. Isolation & Purification (Functionalized Pyridazine) Step5->Step6

Workflow for the microwave-assisted [3+2] cycloaddition of pyridazinium olates.

Protocol: Microwave-Assisted Synthesis of Pyrrolo[1,2-b]pyridazines

Materials Required:

  • Pyridazinium precursor salt (1.0 mmol)

  • Dipolarophile (e.g., DMAD or Methyl propiolate) (1.2 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Anhydrous Acetonitrile or Chloroform (5.0 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Precursor Solubilization: Suspend 1.0 mmol of the pyridazinium salt in 5.0 mL of anhydrous acetonitrile in a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

    • Causality: Acetonitrile is chosen for its high microwave absorptivity (high loss tangent), which allows for rapid, uniform heating.

  • In Situ Olate Generation: Under continuous stirring at room temperature, add 1.5 mmol of TEA dropwise.

    • Validation Checkpoint: The suspension will rapidly clear, and the solution will undergo a distinct color change (typically turning deep yellow, orange, or intense blue depending on the substituents). This optical shift confirms the deprotonation of the salt and the successful generation of the highly conjugated mesoionic olate.

  • Dipolarophile Addition: Immediately add 1.2 mmol of the chosen dipolarophile (e.g., DMAD) to the activated mixture. Seal the vial with a Teflon-lined crimp cap.

    • Causality: A slight excess (1.2 eq) of the dipolarophile ensures complete consumption of the unstable olate intermediate before it can undergo unwanted dimerization.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to 80°C, with a ramp time of 2 minutes and a hold time of 10–12 minutes. Set the maximum power to 100 W to prevent localized superheating.

  • Reaction Monitoring: After the cooling cycle completes, sample the reaction mixture for Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1) as the eluent.

    • Validation Checkpoint: The highly polar, colored spot corresponding to the olate should be entirely consumed, replaced by a less polar, highly fluorescent spot under 365 nm UV light, indicating the formation of the aromatized pyrrolo[1,2-b]pyridazine.

  • Workup and Purification: Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (20 mL) and wash with distilled water (2 × 10 mL) to remove TEA-hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization from ethanol.

Analytical Validation

To ensure the structural integrity and regiochemistry of the synthesized functionalized pyridazines, the following analytical techniques are mandatory:

  • ¹H-NMR and ¹³C-NMR Spectroscopy: Crucial for verifying regiochemistry. The presence of specific coupling constants in the pyrrole ring protons will confirm whether the addition followed Path I (charge control, major) or Path II (steric control, minor/absent).

  • X-Ray Crystallography: For novel derivatives, single-crystal X-ray diffraction is the gold standard to unambiguously prove the regioselectivity of the [3+2] cycloaddition and the planarity of the resulting fused system .

References

  • Popovici, et al. "[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics." Molecules, MDPI, 2021. Available at:[Link]

  • Butnariu, R. M., & Mangalagiu, I. I. "New pyridazine derivatives: synthesis, chemistry and biological activity." Bioorganic & Medicinal Chemistry, PubMed, 2009. Available at:[Link]

  • Caprosu, M. D., Butnariu, R. M., & Mangalagiu, I. I. "Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives." Heterocycles, ResearchGate, 2005. Available at:[Link]

  • "Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles." PMC, National Institutes of Health. Available at:[Link]

Sources

Application Note: Regioselective C–H Functionalization of Pyridazinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazines are privileged pharmacophores in medicinal chemistry and agrochemicals. However, their highly electron-deficient nature makes direct, transition-metal-catalyzed C–H functionalization notoriously difficult. A highly effective workaround involves activating the pyridazine core via N-alkylation or N-methoxylation to generate highly electrophilic pyridazinium salts. This activation significantly lowers the lowest unoccupied molecular orbital (LUMO), enabling regioselective nucleophilic radical additions under remarkably mild conditions[1].

This application note details the mechanistic rationale and provides field-validated protocols for the C3-selective functionalization of pyridazinium salts. We cover both classical Minisci-type radical alkylation and modern visible-light-driven photoredox catalysis methodologies[2].

Mechanistic Rationale & Regioselectivity (Causality)

Understanding the causality behind regiochemical outcomes is critical for rational drug design. The permanent positive charge on the pyridazinium nitrogen strongly polarizes the heterocyclic ring. In radical-based functionalizations, nucleophilic radicals (e.g., alkyl, carbamoyl, or phosphinoyl radicals) preferentially attack the most electron-deficient positions.

  • Steric and Electrostatic Governance: In standard pyridinium systems, the size and electrostatic nature of the radical dictate C2 (ortho) vs. C4 (para) selectivity. For instance, carbamoyl radicals favor ortho-addition due to electrostatic engagement between the radical's oxo functionality and the substrate's nitrogen. Conversely, bulky phosphinoyl radicals default to the less sterically hindered para-position[2].

  • Pyridazinium Specificity: Pyridazinium salts possess adjacent nitrogen atoms (N1 and N2), which concentrates the electrophilicity. Experimental data demonstrates that pyridazinium ions undergo highly selective functionalization at the C3-position when subjected to photoredox-generated phosphinoyl or carbamoyl radicals, bypassing the steric limitations seen in simple pyridines [2].

Visualization of the Functionalization Pathway

G A Pyridazine Core B N-Alkylation / N-Methoxylation (LUMO Lowering) A->B C Pyridazinium Salt (Highly Electrophilic) B->C Activation D Photoredox Catalysis (Quinolinone / Blue LED) C->D E Carbamoyl Radical D->E Formamides F Phosphinoyl Radical D->F Phosphine Oxides G C3-Carbamoyl Pyridazine E->G Regioselective Addition H C3-Phosphinoyl Pyridazine F->H Regioselective Addition

Fig 1: Photoredox-driven regioselective functionalization pathways of pyridazinium salts.

Quantitative Data Summary

Reaction ClassRadical PrecursorCatalyst / InitiatorAdditives / SolventRegioselectivityTypical Yield
Minisci Alkylation Alkylsulfinate saltsNone (or trace metal)t-BuOOH, DCM/H₂OC3 / C645–75%
Photoredox Phosphonylation Diarylphosphine oxidesQuinolinone (1 mol%)K₂S₂O₈, NaHCO₃, 1,2-DCEC3 (Exclusive)60–85%
Photoredox Carbamoylation FormamidesQuinolinone (1 mol%)K₂S₂O₈, NaHCO₃, 1,2-DCEC3 (Exclusive)55–80%

Table 1: Comparison of reaction conditions and regiochemical outcomes for pyridazinium functionalization , .

Experimental Protocols

Protocol A: Visible-Light-Driven C3-Phosphonylation of Pyridazinium Salts

This protocol utilizes an organic photocatalyst (Quinolinone) to generate phosphinoyl radicals under mild, transition-metal-free conditions [2].

Materials & Reagents:

  • N-Alkyl/Aryl pyridazinium salt (0.2 mmol, 1.0 equiv)

  • Diarylphosphine oxide (0.6 mmol, 3.0 equiv)

  • Potassium persulfate (K₂S₂O₈) (0.3 mmol, 1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (0.24 mmol, 1.2 equiv)

  • Quinolinone photocatalyst (Q1) (1.0 mol%)

  • 1,2-Dichloroethane (1,2-DCE) (2.0 mL, anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridazinium salt, diarylphosphine oxide, K₂S₂O₈, NaHCO₃, and the quinolinone photocatalyst.

    • Causality Note: The addition of NaHCO₃ is critical. It neutralizes acidic protons generated during the radical coupling process. Without an inorganic base, the reaction mixture acidifies, leading to the protonation and subsequent quenching of the quinolinone's excited state, halting the catalytic cycle[2].

  • Degassing: Add 2.0 mL of anhydrous 1,2-DCE. Seal the tube with a rubber septum and degas the mixture via sparging with argon or nitrogen for 10 minutes.

    • Causality Note: 1,2-DCE is selected because its dielectric constant provides optimal solubility for the highly polar pyridazinium salts while remaining completely inert to hydrogen-atom transfer (HAT) side reactions. Oxygen must be rigorously excluded as it acts as a triplet quencher and radical scavenger.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a Blue LED (approx. 450 nm). Stir the mixture vigorously at 20 °C for 16–24 hours[2].

  • Self-Validation Checkpoint: After 16 hours, extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Trustworthiness Metric: Do not rely on Thin Layer Chromatography (TLC). The extreme polarity of the unreacted pyridazinium salt causes irreversible streaking on standard silica plates, masking reaction progress. The disappearance of the parent mass (M⁺) and the appearance of the C3-adduct mass confirms reaction completion.

  • Workup: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isomer Analysis & Purification: Before column chromatography, analyze the crude mixture via GC/MS or quantitative NMR to determine the precise regioisomeric ratio, preventing purification bias[2]. Purify the residue via flash column chromatography using a DCM/MeOH gradient.

Protocol B: Radical-Based Alkylation via Alkylsulfinate Salts (Minisci-Type)

For the introduction of alkyl groups, alkylsulfinate salts provide a robust, tunable radical source that operates efficiently on electron-deficient heteroarenes [1].

Step-by-Step Methodology:

  • Reaction Setup: To a vigorously stirred solution of the pyridazinium salt (0.5 mmol, 1.0 equiv) and sodium alkylsulfinate (1.5–3.0 mmol, 3–6 equiv) in a biphasic mixture of DCM and water (2.5:1 v/v, 3.5 mL total), add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 2.5–5.0 mmol, 5–10 equiv) dropwise at room temperature[1].

  • Phase Transfer Kinetics: Stir the biphasic mixture vigorously for 12–24 hours.

    • Causality Note: The biphasic DCM/H₂O system is essential for yield optimization. The aqueous layer dissolves the alkylsulfinate and t-BuOOH, generating the radicals, while the DCM layer acts as a protective sink for the newly formed, less polar functionalized product, shielding it from over-alkylation[1].

  • Monitoring: Monitor the reaction via LC-MS. If the reaction stalls prior to full conversion, an additional bolus of t-BuOOH and alkylsulfinate can be added to re-initiate the radical cascade.

  • Quenching & Extraction: Once complete, quench the reaction carefully with saturated aqueous sodium sulfite (Na₂SO₃) to destroy unreacted peroxides. Extract with DCM, dry over MgSO₄, and concentrate for purification.

References

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. URL:[Link]

  • Kim, I., Kang, G., Lee, K., Park, B., Kang, D., Jung, H., He, Y.-T., Baik, M.-H., & Hong, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(23), 9239–9248. URL:[Link]

Sources

Solvent Selection & Optimization for Zwitterionic Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Reactions Involving Zwitterionic Pyridazines Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Chemists

Navigating the "Dissolution Paradox" in Mesoionic Heterocycle Chemistry

Abstract & Strategic Overview

Zwitterionic pyridazines—specifically oxidopyridaziniums , iminopyridaziniums , and pyridazinium ylides —represent a unique class of "masked" dipoles essential for constructing complex polycyclic alkaloids and drug scaffolds via [3+2] cycloadditions.

However, these species present a fundamental "Dissolution Paradox" :

  • Solubility: Their charged, salt-like character requires polar protic or polar aprotic solvents (MeOH, DMSO, DMF) for dissolution.

  • Reactivity: Their primary reaction (dipolar cycloaddition) is often retarded by these same polar solvents, which stabilize the ground-state zwitterion more than the transition state, increasing the activation energy barrier.

This guide provides a rational framework for overcoming this paradox, utilizing solvent switching strategies, "on-water" acceleration, and ionic liquid media to maximize both solubility and reactivity.

Physicochemical Context: The Zwitterion Challenge

Understanding the solute-solvent interaction is critical before selecting a medium.

FeatureChemical ConsequenceSolvent Implication
Large Dipole Moment High lattice energy; poor solubility in DCM, Toluene, THF.Requires high

(dielectric constant) solvents or H-bond donors to dissolve.
Ground State Stabilization Polar solvents solvate the charges (

O...Solvent...N

), lowering the ground state energy (

).
Reaction Retardation: If

lowers more than

,

increases.
H-Bonding Capability The oxy-anion is a strong H-bond acceptor.Protic solvents (MeOH, H₂O) can "cage" the anion, reducing nucleophilicity.
The "Dissolution Paradox" Visualized

In non-polar solvents (Ideal for rate): Reactants precipitate


 Heterogeneous mess 

Low Yield. In polar solvents (Ideal for solubility): Reactants dissolve

Ground state stabilized

Slow Rate/No Reaction.

Decision Framework: Solvent Selection Strategy

Use the following logic flow to select the optimal solvent system for your specific transformation.

SolventSelection Start START: Define Zwitterion Type TypeCheck Is the Zwitterion Water-Stable? Start->TypeCheck WaterYes Yes (e.g., 3-oxidopyridazinium) TypeCheck->WaterYes WaterNo No (e.g., sensitive Ylide) TypeCheck->WaterNo OnWater Test 'On-Water' Conditions (Suspension in H2O) WaterYes->OnWater Hydrophobic Acceleration? GreenSolvent Green Solvent System: Water/IPA or Water/Glycerol OnWater->GreenSolvent Optimization SolubilityCheck Soluble in MeCN/DCM? WaterNo->SolubilityCheck SolubleYes Yes SolubilityCheck->SolubleYes SolubleNo No (Requires DMSO/DMF) SolubilityCheck->SolubleNo NonPolar Use Non-Polar/Low Polarity (DCM, Toluene, MeCN) *Fastest Rates* SolubleYes->NonPolar PolarAprotic Use Polar Aprotic (DMF, DMSO) *Accept Slower Rate* SolubleNo->PolarAprotic IonicLiquid Alternative: Ionic Liquids ([bmim][BF4]) *Recyclable* SolubleNo->IonicLiquid Green Option

Figure 1: Decision tree for solvent selection based on zwitterion stability and solubility profile.

Detailed Protocols

Protocol A: Solubility & Stability Profiling (Pre-Screen)

Do not commit to a reaction solvent without this 2-hour screen.

Objective: Determine the "Goldilocks" zone where the zwitterion dissolves but is not overly stabilized.

  • Preparation: Weigh 5 mg of zwitterionic pyridazine into 6 HPLC vials.

  • Solvent Addition: Add 500 µL of the following solvents to separate vials:

    • Non-Polar: Toluene (likely insoluble, negative control).

    • Borderline: Dichloromethane (DCM), Acetonitrile (MeCN).

    • Polar Aprotic: DMF, DMSO.

    • Protic: Methanol (MeOH), Water.[1]

  • Observation (T=0): Sonicate for 5 mins. Record visual solubility (Clear solution vs. Suspension).

  • Stability Check (T=24h): If dissolved, leave for 24 hours. Analyze by LC-MS to check for hydrolysis or dimerization (common for ylides).

  • Selection Criteria:

    • Tier 1 (Best): MeCN or DCM (if soluble). These offer the best rate/solubility balance.

    • Tier 2 (Acceptable): MeOH or DMF.[2] Use only if Tier 1 fails.

    • Tier 3 (Green/Special): Water.[3][4][5] Use only for "on-water" accelerated reactions.

Protocol B: Standard [3+2] Cycloaddition (Organic Media)

For pyridazinium ylides or oxidopyridaziniums reacting with electron-deficient alkynes/alkenes.

Reagents:

  • Pyridazinium salt (Precursor)[6]

  • Base (Triethylamine or K₂CO₃)

  • Dipolarophile (e.g., Dimethyl acetylenedicarboxylate - DMAD)

  • Solvent: Acetonitrile (MeCN) - Recommended starting point.

Workflow:

  • In-Situ Generation: Suspend pyridazinium salt (1.0 equiv) in MeCN (0.1 M). Add base (1.1 equiv).

    • Note: The solution should turn highly colored (often yellow/orange) indicating ylide formation.

  • Addition: Add dipolarophile (1.2 equiv) dropwise.

  • Monitoring: Stir at Room Temperature (RT). Monitor by TLC/LC-MS.

    • Optimization: If reaction stalls after 4 hours, heat to 60°C. If still slow, switch solvent to DMF (increases solubility) or Toluene (if ylide is soluble enough, increases rate).

  • Workup: Evaporate MeCN. Flash chromatography.

    • Caution: If using DMF, perform an aqueous wash (LiCl solution) first to remove solvent.

Protocol C: "On-Water" Cycloaddition (Green/Accelerated)

Best for hydrophobic dipolarophiles and water-stable oxidopyridaziniums.

Mechanism: The "hydrophobic effect" forces the organic reactants together at the phase boundary, often accelerating rates significantly compared to homogeneous organic solutions.

Workflow:

  • Suspension: Place oxidopyridazinium zwitterion (1.0 equiv) and dipolarophile (1.5 equiv) in a vial.

  • Media: Add distilled water (concentration ~0.5 M relative to reactants).

    • Crucial: The reaction should likely look like a suspension or emulsion, not a clear solution.

  • Reaction: Stir vigorously at RT or 40°C.

  • Extraction: The product often precipitates out or forms an oil. Decant water or extract with minimal Ethyl Acetate.

  • Advantages: Zero organic solvent waste during reaction; simple workup.

Comparative Solvent Performance Data

The following table summarizes expected trends for the reaction of N-methyl-3-oxidopyridazinium with a standard dipolarophile (e.g., methyl acrylate).

Solvent ClassRepresentative SolventSolubilityReaction RateSelectivity (Regio)Recommendation
Non-Polar Toluene / BenzenePoorFast (if dissolved)HighUse if substrate has lipophilic tails.
Chlorinated DCM / ChloroformModerateModerate-FastModerateStandard starting point.
Polar Aprotic MeCNGoodModerateModerateBest balance.
Polar Aprotic DMF / DMSOExcellentSlowLowUse only for stubborn solubility issues.
Polar Protic Methanol / EthanolExcellentSlowestLowAvoid unless necessary; H-bonding stabilizes GS.
Aqueous Water ("On-Water")VariableFastest (Interfacial)HighGreen Alternative. Highly recommended for screening.

Experimental Workflow Diagram

Workflow Step1 1. Pre-Screen (5mg scale) Test MeCN vs Water Step2 2. Solvent Choice Select based on Solubility/Rate trade-off Step1->Step2 Step3 3. Reaction Setup 0.1 M Concentration Inert Atmosphere Step2->Step3 Step4 4. Monitor TLC/LCMS at 1h, 4h, 24h Step3->Step4 Step5 5. Workup Precipitation (Water) or Evaporation (MeCN) Step4->Step5

Figure 2: Step-by-step experimental workflow for optimizing zwitterionic pyridazine reactions.

Troubleshooting & FAQ

Q: My reaction works in DMF but is impossible to purify.

  • Fix: Switch to Acetonitrile (MeCN) . If solubility is poor in pure MeCN, use a gradient mixture: Start with MeCN, add DMF dropwise until dissolved (e.g., 9:1 MeCN:DMF). This maintains a lower polarity bulk medium while achieving solubility.

Q: The zwitterion decomposes in Methanol.

  • Cause: Nucleophilic attack by solvent. Pyridazinium species can be susceptible to nucleophilic addition at the C-3/C-6 positions.

  • Fix: Switch to non-nucleophilic polar solvents like Sulfolane or Trifluoroethanol (TFE) (TFE stabilizes the transition state via H-bonding without being strongly nucleophilic).

Q: Can I use Ionic Liquids?

  • Insight: Yes, imidazolium-based ionic liquids (e.g., [bmim][BF4]) are excellent solvents for these zwitterions and can be recycled. They often mimic the "salt-effect" acceleration seen in water.

References

  • Katritzky, A. R., & Dennis, N. (1989). Cycloaddition Reactions of Heteroaromatic Six-Membered Rings.[7] Chemical Reviews. Link

  • Sauer, J., et al. (1998). Inverse Electron Demand Diels-Alder Reactions.[8] European Journal of Organic Chemistry. Link

  • Butler, R. N., & Coyne, A. G. (2016).[5] Water: Nature’s Reaction Enforcer—Comparative Effects for Organic Synthesis "In-Water" and "On-Water". Chemical Reviews. Link

  • Tiwari, A. R., et al. (2017). Computational Exploration of Concerted and Zwitterionic Mechanisms... and Acceleration by Hydrogen-Bonding Solvents. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[9] Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.Link

  • Garella, D., et al. (2013).[5] Green Synthetic Methods for the Cycloaddition Reactions.[10] Frontiers in Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (commonly referred to as 4-chloro-3,6-dimethylpyridazine 1-oxide). This guide is tailored for researchers, organic chemists, and drug development professionals.

Synthesizing this specific N-oxide requires navigating a delicate balance between functional group activation and degradation. The standard, high-yield route involves a three-phase sequence: N-oxidation of the parent pyridazine, regioselective electrophilic aromatic nitration, and a specialized nucleophilic aromatic substitution that preserves the N-oxide moiety.

Synthetic Workflow Overview

SynthesisWorkflow A 3,6-dimethylpyridazine (Starting Material) B 3,6-dimethylpyridazine 1-oxide (Intermediate 1) A->B H2O2, AcOH 70°C, 4-6h C 4-nitro-3,6-dimethylpyridazine 1-oxide (Intermediate 2) B->C HNO3, H2SO4 60°C, 3-4h D 4-chloro-3,6-dimethylpyridazin- 1-ium-1-olate (Target Product) C->D Acetyl Chloride 52°C, 2-4h

Three-step synthetic workflow for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Phase 1: N-Oxidation

Objective: Convert 3,6-dimethylpyridazine to 3,6-dimethylpyridazine 1-oxide.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of 3,6-dimethylpyridazine in glacial acetic acid (approx. 5 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Slowly add 1.1 equivalents of 30% aqueous hydrogen peroxide (

    
    ) dropwise at room temperature.
    
  • Heating: Gradually heat the reaction mixture to 70°C and stir for 4–6 hours.

  • Validation & Quenching: Quench a 1 mL aliquot with saturated aqueous sodium sulfite. Test the aliquot with starch-iodide paper. A negative result (no blue-black color) self-validates that all hazardous peroxides have been consumed.

  • Workup: Neutralize the mixture with saturated

    
    , extract with dichloromethane (DCM), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Troubleshooting & FAQs

Q: Why is my yield suffering due to the formation of 3,6-dimethylpyridazine 1,2-dioxide? A: Over-oxidation to the 1,2-dioxide occurs when excess hydrogen peroxide is used or when the reaction is heated for too long. Glacial acetic acid reacts with


 to form peracetic acid in situ, which is a mild oxidant. To prevent over-oxidation, strictly limit the 

to 1.1 equivalents and strictly monitor the reaction via TLC (DCM:MeOH 9:1) after the 4-hour mark.

Phase 2: Electrophilic Aromatic Nitration

Objective: Regioselective nitration to yield 4-nitro-3,6-dimethylpyridazine 1-oxide.

Step-by-Step Protocol
  • Preparation: Dissolve 3,6-dimethylpyridazine 1-oxide in concentrated sulfuric acid (

    
    ) and cool the flask to 0°C using an ice bath.
    
  • Nitration: Prepare a nitrating mixture of fuming nitric acid (

    
    ) and conc. 
    
    
    
    (1:1 v/v). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C during addition.
  • Heating: Remove the ice bath and gradually warm the mixture to 60°C. Stir for 3–4 hours. Self-Validation: Monitor the internal temperature continuously with a thermocouple; if it exceeds 65°C, temporarily increase cooling to prevent thermal runaway.

  • Workup: Carefully pour the hot mixture onto crushed ice. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the organic layer with saturated

    
     until gas evolution ceases, dry, and concentrate.
    
Troubleshooting & FAQs

Q: How does the N-oxide group direct the nitration, and why is temperature control so critical? A: The N-oxide moiety strongly activates the pyridazine ring toward electrophilic aromatic substitution by donating electron density via resonance. Because the 3- and 6-positions are sterically blocked by methyl groups, the nitronium ion (


) is directed exclusively to the 4-position ([1]). Temperature control is vital: nitration below 50°C results in sluggish kinetics, while temperatures exceeding 70°C lead to oxidative degradation of the heteroaromatic ring and the formation of hazardous, shock-sensitive poly-nitrated byproducts.

Phase 3: Nucleophilic Aromatic Substitution (Chlorination)

Objective: Displace the nitro group with a chloride ion while preserving the N-oxide bond.

Step-by-Step Protocol
  • Preparation: Suspend 4-nitro-3,6-dimethylpyridazine 1-oxide in an excess of acetyl chloride (approx. 10 equivalents).

  • Substitution: Heat the mixture to gentle reflux (approx. 52°C) under an inert nitrogen atmosphere for 2–4 hours. Self-Validation: Monitor the evolution of nitrous fumes (brown gas) through the bubbler. The cessation of gas evolution serves as a primary visual indicator that the nucleophilic displacement is nearing completion.

  • Workup: Evaporate the excess acetyl chloride under reduced pressure (ensure the vacuum pump is protected with a cold trap).

  • Purification: Purify the crude dark residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the pure 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Troubleshooting & FAQs

Q: Why must I use acetyl chloride instead of standard chlorinating agents like


 or 

?
A: This is the most common point of failure in this synthesis. Phosphorus-based chlorinating agents (like

) are highly oxophilic. They will rapidly attack the N-oxide oxygen to form a phosphonium intermediate, which subsequently eliminates the oxygen, leading to complete deoxygenation of the pyridazine ring to yield 4-chloro-3,6-dimethylpyridazine ([2]).

In contrast, reacting the 4-nitro intermediate with acetyl chloride facilitates the nucleophilic displacement of the highly activated nitro group by the chloride ion. The acetyl group transiently interacts with the nitro group, turning it into an excellent leaving group while strictly preserving the N-oxide moiety to yield the target 1-olate ([3]).

Quantitative Data Summary

StepReaction TypePrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Key Impurity to Monitor
1 N-Oxidation30%

, Glacial AcOH
704–675–853,6-dimethylpyridazine 1,2-dioxide
2 NitrationFuming

, Conc.

603–465–75Unreacted intermediate 1, degradation products
3 Nucleophilic SubstitutionAcetyl Chloride (Excess)52 (Reflux)2–470–80Deoxygenated 4-chloro-3,6-dimethylpyridazine

References

  • Katritzky, A. R., & Pozharskii, A. F. Handbook of Heterocyclic Chemistry. Pergamon Press / Internet Archive. Available at:[Link][1][4]

  • Itai, T., & Natsume, S. "Pyridazine誘導体の合成研究(第7報) : 3,6-Dialkoxypyridazine 1-oxide". Chemical and Pharmaceutical Bulletin, National Institute of Informatics. Available at:[Link][3][5]

  • Thieme Chemistry. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Connect. Available at:[Link][2]

Sources

resolving solubility issues of pyridazinium olates in NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Solubility & NMR Characterization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Pyridazinium olates (and related mesoionic compounds) present a unique "solubility paradox" in NMR spectroscopy. As zwitterionic species with distinct regions of positive and negative charge density, they possess high dipole moments that drive strong intermolecular


-stacking. This often results in "brick dust" solids—compounds that are insoluble in non-polar solvents (CDCl

) yet prone to aggregation or chemical exchange in polar protic solvents (MeOH-

, D

O).

This guide addresses the three most common failure modes: insolubility , line broadening due to aggregation , and chemical instability during acquisition .

Part 1: The Solubility Matrix (Diagnostic)

Before altering instrument parameters, you must select the thermodynamic environment that stabilizes the mesoionic core without inducing degradation.

The Solvent Polarity Ladder

Do not default to DMSO-


 immediately if preservation of fine coupling is required. Follow this hierarchy based on your compound's lipophilicity.
SolventDielectric Constant (

)
Suitability for Pyridazinium OlatesPrimary Risk
CDCl

4.8Low. Only for highly substituted analogs with long alkyl chains.Sample remains suspension; no signal.
Acetone-

20.7Medium. Good for less polar mesoionics. Sharper lines than DMSO.Reactivity with nucleophilic centers.
DMSO-

46.7High. The standard for "brick dust." Disrupts dipole interactions.Hygroscopic; viscous (broad lines); high boiling point makes recovery hard.
TFE-

/ HFIP
~26 / 16Specialist. Fluorinated alcohols are "aggregation breakers."Acidic nature may protonate the olate oxygen (see Chemical Stability).
Visualizing the Decision Logic

The following workflow illustrates the decision process for solvent selection and troubleshooting based on spectral feedback.

SolventLogic start START: Solid Pyridazinium Olate sol_cdcl3 Test Solubility: CDCl3 start->sol_cdcl3 check_sol Is it soluble? sol_cdcl3->check_sol run_std Run Standard 1H NMR check_sol->run_std Yes try_acetone Test: Acetone-d6 check_sol->try_acetone No check_peaks Are peaks sharp? run_std->check_peaks try_acetone->run_std Soluble try_dmso Test: DMSO-d6 try_acetone->try_dmso Insoluble try_dmso->run_std success SUCCESS: Characterize check_peaks->success Yes agg_issue Issue: Aggregation/Stacking check_peaks->agg_issue No (Broad) vt_nmr Protocol: VT-NMR (+50°C to +80°C) agg_issue->vt_nmr First Step hfip_trick Protocol: Add HFIP co-solvent vt_nmr->hfip_trick If still broad

Caption: Decision tree for solvent selection and troubleshooting aggregation in mesoionic compounds.

Part 2: Troubleshooting Protocols
Issue 1: The "Broad Hump" (Aggregation)

Symptom: Peaks appear as broad mounds rather than sharp multiplets, particularly in the aromatic region. Integration is inaccurate. Cause: Pyridazinium olates form vertical


-stacks (dimers or oligomers) in solution due to their strong dipole moments. The NMR timescale captures an average of these tumbling aggregates, causing rapid 

relaxation and line broadening.

Protocol: Variable Temperature (VT) NMR Heat provides the kinetic energy to disrupt intermolecular


-stacking.
  • Preparation: Dissolve 5–10 mg of sample in DMSO-

    
      (BP: 189°C). Do not use CDCl
    
    
    
    or Acetone for high-temperature work due to volatility limits.
  • Shimming: Shim the sample at Room Temperature (RT) first.

  • Stepwise Heating:

    • Increase probe temperature to 40°C (313 K). Allow 10 mins equilibration. Shim. Acquire.

    • Increase to 60°C (333 K). Allow 10 mins equilibration. Shim. Acquire.

    • Critical Limit: Do not exceed 100°C unless absolutely necessary to avoid degrading the mesoionic core.

  • Analysis: If peaks sharpen significantly at higher temperatures, the issue is aggregation. Use the high-temp spectrum for characterization.

Expert Insight: If VT-NMR fails, use Hexafluoroisopropanol (HFIP) as a co-solvent (5-10%). HFIP is a potent hydrogen bond donor that solvates the negative end of the mesoionic dipole, effectively "wrapping" the molecule and preventing it from stacking with neighbors [1].

Issue 2: Disappearing Protons (Chemical Exchange)

Symptom: Signals for protons alpha to the ring nitrogen or adjacent to carbonyls vanish or broaden into the baseline, especially in D


O or MeOD.
Cause:  The mesoionic ring system renders adjacent protons acidic. In protic deuterated solvents (D

O, CD

OD), these protons undergo Deuterium Exchange (H/D exchange).

Protocol: Aprotic Solvent Switch

  • Immediate Action: Stop using alcohols or water-based solvents.

  • Switch: Move to Acetonitrile-

    
      or DMSO-
    
    
    
    .
  • Verification: If you suspect exchange has already occurred, re-dissolve the sample in a non-deuterated protic solvent (like H

    
    O/THF mix) and run a quick LC-MS. If the mass has shifted by +1 or +2 Da, exchange confirmed.
    
Part 3: Frequently Asked Questions (FAQs)

Q: Can I use acid (TFA) to solubilize my pyridazinium olate? A: Proceed with caution. While adding Trifluoroacetic Acid (TFA) often solubilizes basic nitrogen heterocycles, pyridazinium olates are mesoionic. Protonating the exocyclic oxygen (the "olate") converts the compound from its zwitterionic form into a simple cationic salt (pyridazinium salt).

  • Result: You will obtain a beautiful NMR spectrum, but it will be of the salt, not the neutral mesoionic species. The chemical shifts will be significantly different [2].

Q: My sample is soluble in DMSO but the water peak (3.33 ppm) is massive and overlapping my signals. A: DMSO is hygroscopic.

  • Dry the solvent: Store DMSO-

    
     over 4Å molecular sieves for 24 hours before use.
    
  • Water Suppression: Use a pulse sequence with pre-saturation (e.g., zgpr on Bruker systems) to suppress the water signal.

  • Shift the Water: Add a tiny amount of solid CaCl

    
     or vary the temperature. The chemical shift of the water peak in DMSO is highly temperature-dependent (shifting upfield as temperature increases), potentially moving it away from your signals of interest [3].
    

Q: I see "rotamer-like" doubling of peaks. Is my compound impure? A: Not necessarily. If your pyridazinium olate has amide side chains or bulky substituents, restricted rotation is common due to the steric crowding of the mesoionic core.

  • Test: Run a VT-NMR experiment (see Protocol above). If the two sets of peaks coalesce into one sharp set at high temperature, it is a dynamic conformational equilibrium (rotamers), not an impurity [4].

References
  • Roccatano, D., et al. (2002). "Mechanism of Stabilization of Helix-Forming Peptides in HFIP/Water Solvents." Proceedings of the National Academy of Sciences. (Demonstrates HFIP's ability to disrupt aggregation and solvate dipoles).

  • Ollis, W. D., & Ramsden, C. A. (1976). "Mesoionic Compounds." Advances in Heterocyclic Chemistry, Vol 19, 1-122. (The foundational text on the distinct electronic structure and salt-conversion risks of mesoionics).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Standard reference for solvent impurities and water shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on VT-NMR and dynamic processes).

optimizing temperature for cycloaddition of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (CAS: 7217-76-7) Focus: Temperature Optimization & Thermal Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the 1,3-dipolar cycloaddition of pyridazine N-oxides. Because the pyridazin-1-ium-1-olate dipole is embedded within an aromatic system, mastering the thermal kinetics is the single most critical factor for achieving high conversion and avoiding degradation.

Troubleshooting & FAQs

Q1: Why am I recovering unreacted 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate when running the cycloaddition at room temperature (25 °C)? A1: This is a classic kinetic trap. Unlike highly reactive, transient aliphatic dipoles, aromatic N-oxides possess significant resonance stabilization. Engaging the C=N⁺–O⁻ moiety in a concerted [3+2] cycloaddition requires breaking the aromaticity of the pyridazine ring in the transition state. This creates a high activation energy barrier that simply cannot be overcome at room temperature. Thermal activation (typically 70–90 °C) is required to perturb the aromaticity and drive the reaction forward[1].

Q2: I increased the reaction temperature to 130 °C to accelerate the reaction, but my yield dropped and I see multiple new spots on TLC. What is happening? A2: You have exceeded the thermal stability threshold of the N-oxide. At temperatures above 110 °C, aromatic N-oxides undergo competing thermal degradation pathways. The most prominent is deoxygenation (loss of the N-oxide oxygen), which yields the unreactive 4-chloro-3,6-dimethylpyridazine. Additionally, elevated thermal stress can trigger ring-opening side reactions or retro-cycloaddition of the kinetically favored cycloadduct[2].

Q3: How do the specific substituents (4-chloro and 3,6-dimethyl) impact the thermal requirements compared to unsubstituted pyridazine N-oxides? A3: The strongly electron-withdrawing chlorine atom at the C4 position lowers both the HOMO and LUMO of the 1,3-dipole via inductive (-I) effects. This facilitates inverse electron-demand cycloadditions with electron-rich dipolarophiles, potentially allowing you to lower the optimal temperature by 10–15 °C compared to unsubstituted analogs[3]. However, the steric bulk of the adjacent 3-methyl and 6-methyl groups counteracts this by hindering the trajectory of the incoming dipolarophile. Therefore, a precise, empirically validated thermal window (usually strictly 85 °C) is required to overcome the steric barrier without triggering thermal deoxygenation.

Q4: How can I ensure my temperature optimization experiments are yielding reliable data and not just artifacts of solvent evaporation or poor mixing? A4: You must utilize a self-validating reaction system. Always run your thermal screens in sealed pressure vials using a high-boiling polar aprotic solvent like 1,4-dioxane (b.p. 101 °C) to prevent solvent loss. More importantly, spike your reaction mixture with a chemically inert internal standard (e.g., 1,3,5-trimethoxybenzene). By taking aliquots and measuring the integration of the internal standard against the starting material and product via ¹H NMR, you can definitively prove whether the olate is converting to the cycloadduct or degrading into invisible polymeric byproducts[4].

Quantitative Data Summary

The following table summarizes the expected thermal behavior of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate when reacted with a standard electron-rich terminal alkyne (1.5 equiv) in 1,4-dioxane.

Temperature (°C)Reaction Time (h)Conversion (%)Target Cycloadduct Yield (%)Deoxygenated/Degradation Byproducts (%)
25 (RT)24< 5TraceNone
50243530< 5
751285805
85 (Optimal) 8 > 95 88 7
1204> 954550

Workflow Visualization

G Start 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate + Dipolarophile LowTemp Low Temp (< 50 °C) Start->LowTemp OptTemp Optimal Temp (70 - 90 °C) Start->OptTemp HighTemp High Temp (> 110 °C) Start->HighTemp NoRxn Kinetic Trap: No Reaction / SM Recovery LowTemp->NoRxn Product Target 1,3-Dipolar Cycloadduct OptTemp->Product Degrad Degradation: Deoxygenation & Ring Opening HighTemp->Degrad

Temperature-dependent pathways for 1,3-dipolar cycloaddition of pyridazine N-oxides.

Experimental Protocol: Optimized Thermal Cycloaddition

This step-by-step methodology is designed to maximize regioselectivity and yield while suppressing thermal degradation.

Step 1: System Preparation & Internal Validation

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (1.0 equiv, 1.0 mmol) and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard).

  • Purge the vessel with dry N₂ for 5 minutes to remove atmospheric oxygen, which can exacerbate high-temperature degradation.

Step 2: Solvation & Reagent Addition

  • Add 5.0 mL of anhydrous 1,4-dioxane (0.2 M concentration) via syringe.

  • Add the dipolarophile (1.5 equiv, 1.5 mmol) in a single portion. Seal the Schlenk tube tightly.

Step 3: Rapid Thermal Activation

  • Mechanistic Insight: Do not heat the reaction slowly. Slow ramping increases the residence time in sub-optimal temperature zones, allowing side-reactions to initiate.

  • Submerge the sealed tube directly into a pre-heated silicone oil bath set strictly to 85 °C .

Step 4: Kinetic Monitoring

  • At t = 2h, 4h, and 8h, remove a 50 µL aliquot via syringe. Dilute with CDCl₃ and acquire a rapid ¹H NMR spectrum.

  • Compare the integration of the starting material's methyl protons against the internal standard to calculate precise conversion rates.

Step 5: Rapid Quench & Workup

  • Once conversion exceeds 95% (typically around 8 hours), immediately remove the flask from the oil bath and plunge it into an ice-water bath (0 °C) for 5 minutes. This rapid thermal quench arrests any secondary thermal degradation of the newly formed cycloadduct.

  • Concentrate the mixture under reduced pressure and purify the crude residue via flash column chromatography (eluent: gradient of Hexanes/EtOAc) to isolate the pure cycloadduct.

References

1.[1] Reaction of Aromatic N-Oxides with Dipolarophiles. IV. Factors affecting the 1, 3-Cycloaddition of Pyridine 1-Oxide with Phenyl Isocyanates. J-Stage. 1 2.[2] Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC / ACS. 2 3.[3] 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. 3 4.[4] Detection and Identification of Reaction Intermediates in the Photorearrangement of Pyridazine N-Oxide: Discrepancies between Experiment and Theory. ResearchGate. 4

Sources

Technical Support Center: Navigating the Moisture Sensitivity of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate. As a novel pyridazinium derivative, this compound presents unique opportunities in synthetic chemistry and drug development. However, its zwitterionic nature, characterized by the pyridazinium cation and the olate anion, suggests a significant sensitivity to moisture. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to ensure the successful handling, storage, and application of this promising, yet challenging, reagent.

Our approach is grounded in first principles of organic chemistry, drawing parallels from the well-documented behavior of related pyridazine, pyridinium ylide, and N-oxide systems. Every recommendation is designed to uphold the integrity of your experiments and the stability of the compound.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions and issues encountered when working with 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Q1: What are the initial signs that my sample of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate has been compromised by moisture?

A1: The primary visual indicators of moisture contamination include a change in the physical appearance of the compound. If you observe the following, it is highly likely that your sample has been exposed to excess moisture:

  • Change in Consistency: A free-flowing powder may become clumpy, caked, or even develop a sticky, paste-like texture.

  • Color Change: While the specific color of the pure compound may vary, any noticeable deviation or the appearance of discoloration is a red flag.

  • Deliquescence: In cases of severe moisture exposure, the solid may begin to dissolve in the absorbed water, appearing wet or as a slurry.

Q2: I've noticed a decrease in the reactivity of my 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate in my reaction. Could moisture be the cause?

A2: Yes, a decline in reactivity is a strong indicator of moisture-induced degradation. The "olate" portion of the molecule is a powerful nucleophile and base. Upon exposure to water, it will be readily protonated. This protonation neutralizes the negative charge on the oxygen, converting the zwitterionic olate into a neutral hydroxyl group. This change fundamentally alters the electronic structure and reactivity of the molecule, likely rendering it inactive for its intended synthetic purpose.

Q3: What is the likely chemical transformation that occurs when 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is exposed to water?

A3: The most probable degradation pathway is the hydrolysis of the olate to a pyridazinium hydroxide species. This is a simple acid-base reaction where water acts as a proton donor.

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of potential problems and offers step-by-step solutions to get your research back on track.

Troubleshooting Guide 1: Inconsistent Experimental Results and Poor Yields

Problem: You are experiencing significant variability in your reaction outcomes, including low yields and the formation of unexpected byproducts, when using 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Root Cause Analysis: Inconsistent results are a classic symptom of a reagent with variable purity, which in this case, is most likely due to varying degrees of moisture contamination between different aliquots or even within the same bottle over time. The protonated (hydrolyzed) form of the compound may not only be unreactive but could also potentially catalyze side reactions.

Solution Pathway:

  • Assess the Extent of Degradation:

    • Analytical Characterization: If possible, obtain an analytical spectrum (e.g., ¹H NMR, LC-MS) of a small sample of your reagent. Compare this to a reference spectrum of the pure compound if available. Look for new signals consistent with the hydrolyzed product. In the ¹H NMR, you may observe a new, broad peak corresponding to the hydroxyl proton. In the mass spectrum, you would expect to see a molecular ion corresponding to the protonated species.

    • Visual Inspection: Carefully examine the reagent for the physical signs of moisture absorption mentioned in the FAQs.

  • Implement Rigorous Anhydrous Handling Techniques:

    • Glovebox Usage: For optimal protection, all manipulations of the solid compound (weighing, transferring) should be performed in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Schlenk Line Techniques: If a glovebox is not available, utilize a Schlenk line.[1][2] Weighing can be done rapidly on a benchtop, with the compound immediately transferred to a pre-dried Schlenk flask under a positive pressure of inert gas.

  • Drying Contaminated Reagent (Use with Caution):

    • If you suspect your reagent is only minimally hydrated, it may be possible to dry it. However, this should be approached with caution as the thermal stability of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is likely unknown.

    • High Vacuum Drying: Place the compound in a desiccator under high vacuum for several hours at room temperature. The inclusion of a strong desiccant like phosphorus pentoxide (P₄O₁₀) is recommended. Do not heat the compound without prior thermal stability analysis (e.g., TGA, DSC).

Troubleshooting Guide 2: Storage and Long-Term Stability Issues

Problem: You have observed that a freshly opened bottle of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate performs well, but its efficacy diminishes over time, even when stored in what is believed to be a dry environment.

Root Cause Analysis: Standard laboratory storage conditions are often insufficient for highly moisture-sensitive compounds. Repeated opening of the container, even for short periods, can introduce enough atmospheric moisture to cause gradual degradation.

Recommended Storage Protocol:

Storage MethodBest ForKey Considerations
Inert Atmosphere Glovebox Long-term storage and frequent useThe gold standard for maintaining purity.
Sealed Ampoules under Inert Gas Long-term archival of small aliquotsIdeal for preserving the integrity of individual lots.
Desiccator with a Strong Desiccant Short-term storage of frequently accessed materialUse a desiccant such as P₄O₁₀ or indicating silica gel. Ensure the desiccant is active.
Parafilm® Sealing Additional protection for screw-cap bottlesProvides an extra barrier against moisture ingress.

Pro-Tip: When you receive a new bottle of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate, consider immediately transferring it into a glovebox and dividing it into smaller, single-use aliquots in sealed vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (O₂ and H₂O levels <10 ppm). Place all necessary equipment (spatulas, weighing paper, vials, balance) inside the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas at least three times to remove atmospheric contaminants.

  • Transfer: Move the equipment from the antechamber into the main glovebox chamber.

  • Dispensing: Open the main container of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate. Using a clean, dry spatula, weigh the desired amount of the compound onto weighing paper or directly into a pre-tared vial.

  • Sealing: Immediately and securely cap the vial containing the dispensed compound and the main stock bottle.

  • Removal: Place the sealed vial in the antechamber, purge, and then remove it from the glovebox.

Protocol 2: Characterization of Potential Hydrolysis by LC-MS
  • Sample Preparation: In a glovebox, prepare a stock solution of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate in an anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Hydrolysis Induction (for comparison): Take a small aliquot of the stock solution and add a drop of water. Allow it to stand for 10-15 minutes.

  • LC-MS Analysis: Analyze both the anhydrous and the "wet" samples by reverse-phase HPLC with mass spectrometry detection.

    • Column: A C18 column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid (to aid ionization) is recommended.

    • Detection: Monitor the UV absorbance and the mass spectrum.

  • Data Interpretation: Compare the chromatograms and mass spectra of the two samples. The appearance of a new, more polar peak (earlier retention time) in the "wet" sample with a mass corresponding to the protonated compound confirms the identity of the hydrolysis product.[3][4][5]

Visualizing Workflows and Degradation Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated.

G cluster_storage Storage and Handling cluster_troubleshooting Troubleshooting Workflow Start Receive Compound Glovebox Transfer to Glovebox Start->Glovebox Immediate Action Aliquot Aliquot into single-use vials Glovebox->Aliquot Store Store in Glovebox or Desiccator Aliquot->Store Use Use in Experiment Store->Use Problem Inconsistent Results/ Low Yield Visual Visual Inspection for Clumping/Color Change Problem->Visual Analytical Analytical Check (NMR, LC-MS) Problem->Analytical Degraded Compound is Degraded Visual->Degraded Signs of Moisture Analytical->Degraded Hydrolysis Product Detected Pure Compound is Pure Analytical->Pure No Impurities Dry Attempt to Dry (High Vac, No Heat) Degraded->Dry Recheck Re-analyze Purity Dry->Recheck

Caption: Recommended workflow for storage and troubleshooting of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

G Reactant 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate Zwitterionic & Reactive Product 4-chloro-1-hydroxy-3,6-dimethylpyridazin-1-ium Neutral & Unreactive Reactant->Product Protonation by Water Water H₂O

Caption: Proposed pathway for the moisture-induced degradation of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

References

  • Wipf, P. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Wikipedia. (2023). Air-free technique. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Retrieved from [Link]

  • Kakehi, A. (2012). Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. ChemInform, 43(41). [Link]

  • Sanz Alaejos, M., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 708(2), 277-293. [Link]

  • Woolf, E. J., & Matuszewski, B. K. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 43-61. [Link]

  • Environmental Protection Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • MDPI. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Separation & Analysis of Pyridazinium Olate Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification of Mesoionic Pyridazinium Olate Derivatives

Core Directive: The Zwitterion Challenge

Pyridazinium olates (often referred to as oxidopyridaziniums) represent a unique class of mesoionic heterocycles . Unlike standard organic molecules, they possess a masked dipole—a distinct separation of charge that cannot be represented by a single covalent structure.

The Problem: In 1,3-dipolar cycloaddition reactions (the primary synthetic route), you typically generate a mixture of regioisomers (e.g., 4-olate vs. 5-olate derivatives). Because these isomers share identical molecular weights and nearly identical dipole moments, they often co-elute on standard silica, streak aggressively due to silanol interactions, and resist standard crystallization.

This guide provides a non-linear, troubleshooting-first approach to resolving these mixtures.

The Separation Decision Matrix

Before attempting a specific technique, determine your workflow based on the physical state and scale of your crude mixture.

SeparationMatrix Start Crude Reaction Mixture Solubility Solubility Check (Hot EtOAc or EtOH) Start->Solubility Precipitate Precipitate Forms? Solubility->Precipitate Recryst Fractional Crystallization (See Module 2) Precipitate->Recryst Yes TLC_Check TLC Screening (Alumina vs. Silica) Precipitate->TLC_Check No MotherLiq Analyze Mother Liquor Recryst->MotherLiq Filtrate MotherLiq->TLC_Check Streak Streaking Observed? TLC_Check->Streak Additives Add 1% Et3N or Switch to Alumina Streak->Additives Yes Flash Flash Chromatography (DCM/MeOH Gradient) Streak->Flash No Additives->Flash HPLC_Prep Prep HPLC (Polar Embedded Phase) Flash->HPLC_Prep Insufficient Purity

Figure 1: Decision matrix for determining the optimal purification pathway for mesoionic mixtures.

Module 1: Chromatographic Troubleshooting

Context: The most common issue with pyridazinium olates is "tailing" or "streaking" on silica gel. This is caused by the negative end of the zwitterion (the olate oxygen) interacting strongly with acidic silanols on the stationary phase.

Issue: "My peaks are broad and tailing on Silica Gel."

Diagnosis: Uncontrolled silanol interactions. Protocol:

  • Stationary Phase Switch: Switch from Silica Gel 60 to Neutral Alumina . Alumina is less acidic and reduces the hydrogen bonding with the exocyclic oxygen of the olate.

  • Mobile Phase Modifier: If you must use silica, pre-treat the column with 1% Triethylamine (Et3N) in hexane, then run your gradient with 0.5% Et3N in the mobile phase. This blocks the active silanol sites.

Issue: "Regioisomers co-elute on C18 HPLC."

Diagnosis: Hydrophobic discrimination is insufficient because the alkyl chains on the regioisomers are identical; only the dipole orientation differs. Protocol:

  • Change Selectivity: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases utilize

    
     interactions. The electron density distribution differs between the 4-olate and 5-olate isomers, leading to different retention times on aromatic stationary phases.
    
  • Buffer pH: Use Ammonium Acetate (10mM, pH 5.5). Zwitterions are sensitive to pH. Locking the pH ensures the "inner salt" character is consistent, sharpening the peaks.

Comparative Data: Stationary Phase Performance
Stationary PhaseResolution (Rs)Tailing Factor (Tf)Suitability
Silica (Untreated) 0.8 (Poor)> 2.5 (Severe)Low
Silica (+1% Et3N) 1.5 (Good)1.2 (Acceptable)Medium
Neutral Alumina 1.8 (Good)1.1 (Excellent)High
C18 (HPLC) 1.2 (Fair)1.0 (Ideal)Medium
Phenyl-Hexyl (HPLC) 2.4 (Excellent)1.0 (Ideal)High

Module 2: Crystallization Strategies

Context: Because pyridazinium olates are highly polar and rigid, they often have high melting points and distinct lattice energies. Fractional crystallization is frequently more effective than chromatography for the major isomer.

Protocol: The "Solvent Switch" Method
  • Dissolution: Dissolve the crude mixture in a minimum amount of hot solvent where both isomers are soluble (typically Ethanol or Acetonitrile ).

  • Precipitation: Slowly add a non-polar anti-solvent (typically Diethyl Ether or Toluene ) dropwise until turbidity persists.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Filtration: The isomer with the higher symmetry or better packing (often the major regioisomer from cycloaddition) will crystallize first.

  • Validation: Check the purity of the crystals vs. the mother liquor via NMR.

Module 3: Structural Identification (Regioisomer ID)

Once separated, you must identify which isomer is which (e.g., Is the substituent at C4 or C5?).

The NOE (Nuclear Overhauser Effect) Test

Standard 1H NMR is often insufficient because the chemical shifts are too similar. You must use NOE to determine spatial proximity.

  • Scenario: You have a pyridazinium olate with a methyl group on N1 and a substituent (R) on the ring.

  • Experiment: Irradiate the N-Methyl signal.

  • Interpretation:

    • Isomer A: If you see NOE enhancement of the ring proton at C6, the N-Methyl is proximal to C6.

    • Isomer B: If you see NOE enhancement of a substituent at C6, the geometry is confirmed.

    • Critical Check: Look for cross-peaks between the N-methyl and the substituent at C2 (if present) to confirm the "head-to-head" vs "head-to-tail" cycloaddition regiochemistry [1].

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for analysis? A: No. Pyridazinium olates are thermally labile zwitterions. They will likely decompose or rearrange in the GC injector port. Always use LC-MS (ESI mode) for mass analysis.

Q: The crude mixture turned black/tarry on the silica column. Why? A: This is likely irreversible adsorption or acid-catalyzed decomposition. Mesoionic compounds can be sensitive to the acidic surface of silica. Immediate Fix: Flush the column with 10% MeOH in DCM containing 1% NH4OH to strip the compound, then repurify using Neutral Alumina.

Q: My isomers equilibrate in solution. Is this possible? A: Yes, but rare at room temperature. Some oxidopyridazinium adducts can undergo retro-cycloaddition at high temperatures (reverting to the betaine and alkene/alkyne) and then re-form the other isomer. Keep workup temperatures below 40°C [2].

References

  • Regioselectivity in Cycloadditions

    • Title: Highly diastereoselective 1,3-dipolar cycloaddition reactions of trans-2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium betaines.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Describes the formation of regioisomers (ratios ~2:1 to 8:1) and the use of NMR/Crystallography for ID.
    • URL:[Link]

  • HPLC & Separation Logic

    • Title: Regioselectivity of 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines.[1][2][3]

    • Source: Heterocycles (DOI: 10.3987/COM-99-8666).
    • Context: Details the synthesis and separation challenges of these specific betaine deriv
    • URL:[Link]

  • General Mesoionic Characterization

    • Title: Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands.
    • Source: MDPI (Crystals).
    • Context: Provides insights into the solubility and zwitterionic behavior in solid-state (crystalliz
    • URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: IR Spectroscopy of Pyridazinium Olates vs. Standard Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Pyridazinium olates belong to a unique class of mesoionic heterocycles—compounds that cannot be adequately represented by a single covalent or polar structure without utilizing separated charges. For researchers and drug development professionals, confirming the formation of these zwitterionic "inner salts" is a critical quality control step. Infrared (IR) spectroscopy serves as the frontline analytical tool for this validation.

Unlike standard pyridazinones, which possess a localized carbonyl (C=O) bond, pyridazinium olates feature a highly delocalized anionic charge across the N-C-O system[1]. This resonance stabilization drastically reduces the bond order of the exocyclic oxygen, shifting its characteristic stretching frequency from the typical carbonyl region (>1680 cm⁻¹) down to the 1590–1620 cm⁻¹ range[2]. Understanding and accurately capturing this shift is paramount for structural verification.

IR_Shift_Causality Std Standard Pyridazinone (Localized C=O) Peak1 IR Peak: 1680-1720 cm⁻¹ High Bond Order Std->Peak1 Double Bond Character Meso Pyridazinium Olate (Delocalized C-O⁻) Peak2 IR Peak: 1590-1620 cm⁻¹ Reduced Bond Order Meso->Peak2 Single Bond Character

Structural causality of IR shifts in standard vs. mesoionic pyridazine derivatives.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing mesoionic compounds like pyridazinium olates, the choice of IR sampling technique directly impacts data integrity. Below is an objective comparison of Attenuated Total Reflectance (ATR-FTIR) against the traditional KBr pellet transmission method.

The Causality Behind the Choice: Mesoionic compounds are highly polar zwitterions. When subjected to the high physical pressures required to form a KBr pellet, these compounds are prone to solid-state ion exchange (forming potassium olate salts and pyridazinium bromides). Furthermore, KBr is highly hygroscopic; absorbed moisture forms hydrogen bonds with the olate oxygen, artificially broadening and shifting the peak. ATR-FTIR analyzes the sample in its native solid state, entirely bypassing these matrix-induced artifacts.

Analytical FeatureATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sample State Native solid (undiluted)Dispersed in ionic matrix
Artifact Risk Low High (Ion exchange, hydration)
Olate Peak Shift Native (~1590–1620 cm⁻¹)Variable (due to H-bonding/salting)
Suitability for Zwitterions Optimal Sub-optimal

Quantitative Data: Characteristic IR Peaks

The following table synthesizes experimental IR data comparing pyridazinium olates with alternative mesoionic structures and standard localized carbonyls. The data highlights the unique electronic environment of the pyridazinium core.

Compound ClassCharacteristic IR Peak (cm⁻¹)Structural AssignmentSource
Standard Pyridazinones 1680 – 1720Localized C=O stretchGeneral Literature
Pyridazinium Olates 1590 – 1620Delocalized Mesoionic C-O⁻2
Pyrimidinium Olates 1620 – 1650Delocalized Mesoionic C-O⁻3
Pyridopyrimidinylium Olates ~1600 – 1630Zwitterionic C-O⁻ (tilted)1

Note: Pyrimidinium olates typically exhibit a slightly higher wavenumber than pyridazinium olates due to differences in ring electron-withdrawing effects[3].

Self-Validating Experimental Protocol: ATR-FTIR for Zwitterions

To ensure absolute trustworthiness in the spectral data, this protocol incorporates built-in validation gates to rule out environmental artifacts.

Step 1: System Calibration & Background (Validation Gate A)

  • Action: Scan a standard polystyrene calibration film.

  • Causality: Ensures the interferometer is accurately calibrated. The 1601 cm⁻¹ polystyrene peak must be resolved perfectly, as it sits directly adjacent to our target mesoionic olate region.

  • Action: Collect an ambient air background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Step 2: Sample Application

  • Action: Place 1–2 mg of dry pyridazinium olate powder onto the diamond ATR crystal.

  • Action: Apply uniform pressure using the ATR anvil.

  • Causality: Consistent pressure ensures intimate contact with the crystal, maximizing the evanescent wave penetration and preventing baseline drift.

Step 3: Spectral Acquisition & Integrity Check (Validation Gate B)

  • Action: Acquire the sample spectrum.

  • Action: Immediately inspect the 3200–3600 cm⁻¹ region.

  • Causality: A broad peak in this region indicates water absorption (hydration). Because hydrogen bonding to the olate oxygen will artificially shift the target peak >15 cm⁻¹, any spectrum showing a strong -OH band must be discarded, and the sample must be re-desiccated.

Step 4: Data Analysis

  • Action: Identify the primary stretching frequency in the 1590–1620 cm⁻¹ window to confirm the mesoionic olate structure[2].

ATR_Protocol Prep 1. Sample Preparation Dry Mesoionic Powder Load 2. ATR Application Apply Uniform Pressure Prep->Load Acq 3. Spectral Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Res Load->Acq Val1 Validation A: Polystyrene Check Wavenumber Accuracy Acq->Val1 Calibrate Val2 Validation B: 3400 cm⁻¹ Region Ensure No Hydration Artifacts Acq->Val2 Verify Integrity Result 4. Data Analysis Identify 1590-1620 cm⁻¹ Olate Peak Acq->Result Val1->Result Val2->Result

Self-validating ATR-FTIR workflow for the analysis of mesoionic zwitterions.

References

  • Mesoionic Pyridazine Ribonucleosides. A Novel Biologically Active Nucleoside Metabolite. Journal of Medicinal Chemistry / ElectronicsAndBooks.2

  • Synthesis and radical polymerization of novel methacrylates with mesoionic 6-oxo-1,6-dihydropyrimidin-3-ium-4-olates. Taylor & Francis (tandfonline.com).3

  • Mesoionic pyridopyrimidinylium and pyridooxazinylium olates and non-mesoionic pyridopyrimidinones. Structures in the solid state, solution, and matrices. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).1

Sources

mass spectrometry fragmentation patterns of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the Mass Spectrometry Fragmentation of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate

Abstract

This guide provides an in-depth analysis of the proposed gas-phase fragmentation patterns of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate, a substituted pyridazine N-oxide, under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles from closely related chemical classes—including pyridazine N-oxides, chlorinated heterocycles, and pyridazinium systems—to construct a scientifically rigorous, predictive framework. We will explore the characteristic fragmentation pathways, offering a comparative analysis against its non-oxidized and non-chlorinated analogs to highlight diagnostic ions. Furthermore, this guide presents a detailed experimental protocol for researchers seeking to analyze this and similar molecules, ensuring data integrity and reproducibility.

Introduction: The Analytical Challenge of Heterocyclic N-Oxides

Pyridazine derivatives are a cornerstone in medicinal and agricultural chemistry, valued for their diverse biological activities.[1] The introduction of an N-oxide moiety, as seen in 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate, significantly alters the molecule's electronic properties, solubility, and metabolic profile. Consequently, unambiguous structural confirmation is paramount during drug discovery and development.

Mass spectrometry, particularly tandem MS (MS/MS), is a primary tool for this purpose. However, the fragmentation behavior of heterocyclic N-oxides is complex, often involving deep-seated rearrangements in addition to simple bond cleavages.[2] The fragmentation of even-electron ions, typically generated via ESI as protonated molecules ([M+H]⁺), follows distinct rules compared to the odd-electron ions from electron ionization (EI).[3] This guide aims to elucidate these pathways for our target molecule, providing a predictive roadmap for its identification and differentiation from structural isomers and related compounds.

Foundational Principles: Predicting Fragmentation

The fragmentation of the protonated 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (exact mass of C₆H₇ClN₂O = 158.0247) is governed by the interplay of its three key structural features: the pyridazine N-oxide core, the chlorine substituent, and the two methyl groups.

  • The N-Oxide Group: This is the most reactive site and a primary driver of fragmentation. Protonated heterocyclic N-oxides are well-documented to undergo characteristic losses of oxygen ([M+H-O]⁺) and hydroxyl radicals ([M+H-OH]⁺).[4] The loss of a hydroxyl radical is a particularly diagnostic fragmentation pathway for many N-oxides.[4]

  • The Pyridazine Ring: The inherent instability of the N-N bond and the aromaticity of the pyridazine ring predispose it to specific ring-opening and cross-ring cleavage reactions, including retro-Diels-Alder type fragmentations.[5][6]

  • The Chlorine Substituent: The presence of chlorine introduces two key effects. First, it serves as an excellent isotopic marker, producing a characteristic M/M+2 pattern with an intensity ratio of approximately 3:1, which confirms the presence of a single chlorine atom. Second, its electron-withdrawing nature can influence the stability of adjacent ions, potentially directing fragmentation pathways.[5]

Proposed ESI-MS/MS Fragmentation Pathway

Upon introduction into the mass spectrometer using ESI in positive ion mode, the molecule will be detected as its protonated form, [M+H]⁺, at an m/z of 159.0320. Collision-induced dissociation (CID) of this precursor ion is proposed to initiate several competing fragmentation pathways, as illustrated in the diagram below.

fragmentation_pathway cluster_main Proposed Fragmentation of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate cluster_path_a Pathway A: N-Oxide Fragmentation cluster_path_b Pathway B: Ring Fragmentation cluster_path_c Pathway C: Substituent Loss mol [M+H]⁺ m/z 159.03 A1 Loss of O [M+H-16]⁺ m/z 143.03 mol->A1 - O A2 Loss of OH• [M+H-17]⁺ m/z 142.02 mol->A2 - OH• B1 Retro-Diels-Alder Loss of C₂H₂N₂ m/z 77.00 mol->B1 - C₂H₂N₂ C1 Loss of CH₃• [M+H-15]⁺ m/z 144.02 mol->C1 - CH₃• C2 Loss of Cl• [M+H-35]⁺ m/z 124.05 mol->C2 - Cl•

Caption: Proposed major fragmentation pathways for protonated 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Pathway A: N-Oxide Driven Fragmentation This is anticipated to be a dominant pathway.

  • Loss of Hydroxyl Radical ([M+H-OH]⁺, m/z 142.02): This is a hallmark fragmentation of protonated N-oxides. The resulting ion is a resonance-stabilized pyridazinium cation. This fragment is highly diagnostic for the N-oxide functionality.

  • Loss of Oxygen ([M+H-O]⁺, m/z 143.03): This corresponds to the deoxygenated parent compound, 4-chloro-3,6-dimethylpyridazine. Subsequent fragmentation of this ion would mirror that of the parent pyridazine.

Pathway B: Ring Fragmentation

  • Retro-Diels-Alder Reaction (m/z 77.00): Heterocyclic rings frequently undergo retro-Diels-Alder reactions.[6] In this case, cleavage of the pyridazine ring could lead to the expulsion of dinitrogen (N₂) and acetylene, or related stable neutral losses. A plausible fragmentation is the loss of methyl-acetylene and N₂, leading to a chlorinated fragment. A more likely retro-Diels-Alder fragmentation would involve the loss of the N₂-containing portion of the ring, resulting in a C₄H₄Cl⁺ fragment.

Pathway C: Substituent Loss

  • Loss of Methyl Radical ([M+H-CH₃]⁺, m/z 144.02): The loss of a methyl radical is a common fragmentation for methylated aromatic compounds.

  • Loss of Chlorine Radical ([M+H-Cl]⁺, m/z 124.05): While less common than the loss of HCl, direct radical loss of chlorine can occur at higher collision energies.

Comparative Fragmentation Analysis

To truly appreciate the diagnostic power of the proposed fragments, we must compare them to what would be expected from structurally similar molecules. The following table contrasts the key expected fragments of our target compound with its non-oxidized and non-chlorinated analogs.

Precursor Ion (m/z)Key Fragment (m/z)Proposed Structure / Neutral LossDiagnostic Value
Target: 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (159.03)142.02[M+H-OH]⁺Confirms N-Oxide
143.03[M+H-O]⁺Confirms N-Oxide, links to parent pyridazine
Isotopic PatternM+2 peak at m/z 161.03 (and for fragments)Confirms Chlorine Presence
Analog 1: 4-chloro-3,6-dimethylpyridazine (143.03)107.00[M+H-Cl]⁺Loss of Chlorine
128.01[M+H-CH₃]⁺Loss of Methyl
N/ANo loss of OH expectedDifferentiates from N-Oxide
Analog 2: 3,6-dimethylpyridazin-1-ium-1-olate (125.07)108.06[M+H-OH]⁺Confirms N-Oxide
109.07[M+H-O]⁺Confirms N-Oxide
N/ANo chlorine isotopic patternDifferentiates from Chloro-derivative

This comparative view demonstrates that the ion at m/z 142.02 is the most definitive fragment for identifying the target as a pyridazine N-oxide, while the isotopic pattern across the spectrum confirms the presence of chlorine.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality tandem mass spectra for the target compound.

experimental_workflow cluster_prep 1. Sample & System Preparation cluster_ms1 2. Full Scan (MS1) Acquisition cluster_ms2 3. Tandem MS (MS/MS) Acquisition cluster_analysis 4. Data Analysis P1 Prepare 1 mg/mL stock in Methanol P2 Dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid P1->P2 P3 Calibrate Mass Spectrometer P2->P3 M1 Infuse sample at 5-10 µL/min P3->M1 M2 Acquire spectrum in Positive ESI mode M1->M2 M3 Identify [M+H]⁺ at m/z 159.03 and isotopic peak at 161.03 M2->M3 MS2_1 Select m/z 159.03 as precursor ion M3->MS2_1 MS2_2 Apply Collision Energy (start at 15-20 eV, then ramp) MS2_1->MS2_2 MS2_3 Acquire product ion spectrum MS2_2->MS2_3 D1 Identify key fragment ions (e.g., m/z 142, 143) MS2_3->D1 D2 Compare with predicted pathways and reference spectra D1->D2

Caption: Standard workflow for the ESI-MS/MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • For infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase mimic, typically 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial to ensure efficient protonation.[7]

  • Instrumentation and MS1 Scan:

    • Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire a full scan (MS1) spectrum in positive ion mode. Confirm the presence of the protonated molecule [M+H]⁺ at m/z 159.03 and its corresponding chlorine isotope peak at m/z 161.03.

  • Tandem MS (MS/MS) Scan:

    • Set the instrument to product ion scan mode.

    • Select the [M+H]⁺ ion at m/z 159.03 as the precursor for collision-induced dissociation (CID).

    • Apply a normalized collision energy. A good starting point is 15-20 eV. It is advisable to perform a collision energy ramp (e.g., 10-40 eV) to observe the sequence of fragmentation.

    • Acquire the product ion spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Interpretation:

    • Analyze the resulting spectrum to identify the major fragment ions.

    • Compare the observed m/z values with the proposed fragmentation pathways outlined in this guide. Pay close attention to the presence of the diagnostic ions for the N-oxide ([M+H-OH]⁺) and the chlorine isotopic patterns in the fragment ions.

Conclusion

References

  • Avula, B., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and their N-oxides. Macedonian Pharmaceutical Bulletin, 68(1), pp. 29-41.
  • Forró, E., and Kuki, Á. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(10), e4586.
  • Pérez, S. E., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexation. Journal of Mass Spectrometry, 50(1), pp. 111-119.
  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters, 2(4), pp. 177-186.
  • PubChem. (n.d.). 3,6-Dimethylpyridazine. National Center for Biotechnology Information. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), pp. 1028-1034.
  • Gupta, V., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), pp. 8261-8266.
  • Ghorab, M. M., et al. (2011).
  • El-Gazzar, A. R. B. A., et al. (2023).
  • Lightner, D. A., et al. (1972). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 4(S1), pp. 571-585.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), pp. 1668-1675.
  • NIST. (n.d.). 3-Methylpyridazine. NIST Chemistry WebBook. Available at: [Link]

  • Kuki, Á., et al. (2019).
  • NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. Available at: [Link]

Sources

A Comparative Analysis of Pyridazine-Based Herbicides Versus Standard Commercial Herbicides: Bioactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Within this dynamic landscape, heterocyclic compounds, particularly those containing the pyridazine scaffold, have emerged as a promising class of molecules exhibiting potent herbicidal activity.[1][2] This guide provides a comprehensive comparison of the bioactivity of pyridazine-based herbicides against established, standard herbicides from different mechanistic classes. While specific data on 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is not extensively available in public literature, this analysis will focus on the broader class of pyridazine and pyridazinone derivatives, which have been the subject of significant research.[3][4][5][6][7]

Introduction to Pyridazine-Based Herbicides

The pyridazine ring system has proven to be a versatile scaffold in the design of biologically active compounds, including herbicides.[1][2] Researchers have synthesized and evaluated numerous derivatives, demonstrating a wide range of herbicidal activities against both broadleaf and grass weeds.[3][4][6] A significant portion of research into pyridazine-based herbicides has focused on their role as bleaching herbicides, primarily targeting the enzyme phytoene desaturase (PDS).[8] PDS is a critical enzyme in the carotenoid biosynthesis pathway, and its inhibition leads to the destruction of chlorophyll and subsequent whitening or "bleaching" of the plant tissue, ultimately causing plant death.[9]

Comparative Bioactivity Against Standard Herbicide Classes

To provide a robust comparison, we will evaluate the bioactivity of pyridazine-based herbicides against three major classes of standard herbicides, each with a distinct mode of action:

  • Photosystem II (PSII) Inhibitors (e.g., Atrazine): These herbicides block the electron transport chain in photosynthesis, leading to a buildup of reactive oxygen species and subsequent cell damage.[9][10]

  • ACCase Inhibitors (e.g., Fluazifop): Acetyl-CoA carboxylase (ACCase) inhibitors disrupt the synthesis of fatty acids, which are essential components of cell membranes. This mode of action is particularly effective against grasses.

  • EPSP Synthase Inhibitors (e.g., Glyphosate): This class of herbicides inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the production of aromatic amino acids in plants.[11][12]

The following table summarizes the key comparative aspects of these herbicide classes.

FeaturePyridazine-Based Herbicides (PDS Inhibitors)Photosystem II InhibitorsACCase InhibitorsEPSP Synthase Inhibitors
Primary Mode of Action Inhibition of Phytoene Desaturase (PDS)[8]Inhibition of Photosystem II[9][10]Inhibition of Acetyl-CoA Carboxylase (ACCase)Inhibition of EPSP Synthase[11][12]
Primary Symptoms Bleaching (whitening) of new growth[4][9]Chlorosis (yellowing) followed by necrosis[13]Stunting, discoloration, and death of grassesSystemic chlorosis and necrosis[13]
Weed Spectrum Primarily broadleaf weeds, some grasses[3][8]Broadleaf weeds and some annual grassesPrimarily grass weedsBroad-spectrum (grasses and broadleaf weeds)
Application Timing Pre-emergence and post-emergence[6][8]Primarily pre-emergence, some post-emergencePost-emergencePost-emergence
Translocation Systemic (moves within the plant)[14]Primarily root uptake and xylem translocation[10]Systemic (phloem mobile)Systemic (phloem mobile)[14]

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

To empirically compare the bioactivity of a novel pyridazine derivative like 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate with standard herbicides, a standardized greenhouse bioassay is essential. This protocol ensures reproducible and comparable results.

Objective: To determine the dose-response relationship and calculate the effective concentration (EC50) of the test compounds on selected weed species.

Materials:

  • Test compound (e.g., 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate)

  • Standard herbicides (e.g., Atrazine, Fluazifop, Glyphosate)

  • Weed species (e.g., Echinochloa crus-galli (barnyardgrass - a grass) and Portulaca oleracea (common purslane - a broadleaf weed))[8]

  • Potting soil mix

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Spray chamber for uniform herbicide application

  • Analytical balance, volumetric flasks, and pipettes

  • Solvents (e.g., acetone, DMSO) and surfactants as required for formulation

Methodology:

  • Plant Preparation:

    • Sow seeds of the selected weed species in pots filled with potting mix.

    • Grow the plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

    • Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) before treatment.

  • Herbicide Preparation:

    • Prepare stock solutions of the test compound and standard herbicides in an appropriate solvent.

    • Create a series of dilutions to achieve the desired application rates (e.g., ranging from 10 g/ha to 1000 g/ha).

    • For post-emergence applications, formulate the herbicide solutions with a surfactant if required to improve leaf uptake.

  • Herbicide Application:

    • Randomly assign pots to different treatment groups, including an untreated control.

    • Apply the herbicide solutions uniformly to the plants using a calibrated spray chamber. This ensures consistent and accurate application rates.

  • Data Collection and Analysis:

    • Return the treated plants to the greenhouse and monitor them for visual signs of injury (e.g., bleaching, chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

    • Calculate the percent inhibition of growth for each treatment compared to the untreated control.

    • Use statistical software to perform a dose-response analysis and determine the EC50 value (the concentration of herbicide that causes a 50% reduction in plant growth) for each compound and weed species.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_analysis Analysis Plant_Prep Plant Preparation (Sowing & Growth) Application Herbicide Application (Spray Chamber) Plant_Prep->Application Herbicide_Prep Herbicide Preparation (Stock & Dilutions) Herbicide_Prep->Application Data_Collection Data Collection (Visual Injury & Biomass) Application->Data_Collection Statistical_Analysis Statistical Analysis (Dose-Response & EC50) Data_Collection->Statistical_Analysis

Caption: Greenhouse Bioassay Workflow for Herbicide Efficacy Testing.

Visualizing the Mechanism of Action: PDS Inhibition

The primary mode of action for many pyridazine-based herbicides is the inhibition of phytoene desaturase (PDS). This enzyme is a key component of the carotenoid biosynthesis pathway, which is essential for protecting chlorophyll from photooxidation.

PDS_Inhibition_Pathway GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene Lycopene Lycopene zeta_Carotene->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection PDS->zeta_Carotene Pyridazine_Herbicide Pyridazine Herbicide Pyridazine_Herbicide->PDS Inhibits

Caption: Mechanism of Action of Pyridazine Herbicides as PDS Inhibitors.

Conclusion

Pyridazine-based herbicides represent a significant and promising class of compounds in the ongoing search for effective weed management solutions. Their primary mode of action, the inhibition of phytoene desaturase, offers an alternative to many widely used herbicides, which is crucial for managing the evolution of herbicide resistance. While direct comparative data for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is not yet prevalent, the extensive research on analogous pyridazine and pyridazinone derivatives demonstrates their potential as potent herbicides, particularly against broadleaf weeds.[3][8] The provided experimental protocol offers a robust framework for the direct, empirical comparison of this and other novel compounds against industry standards, enabling a thorough evaluation of their bioactivity and potential for commercial development. Further research into the structure-activity relationships of this chemical class will undoubtedly lead to the discovery of even more effective and selective herbicidal agents.

References

  • ACS Publications. (2008, July 8). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2006, June 15). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science. [Link]

  • Sci-Hub. Synthesis and herbicidal activity of novel α,α,α‐trifluoro‐m‐tolyl pyridazinone derivatives. [Link]

  • PubMed. (2024, June 5). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]

  • MOA Technology. (2019, October 23). How herbicides control weeds: mode of action explained. [Link]

  • Purdue University Extension. Herbicide Mode-of-Action Summary. [Link]

  • Bentham Science. Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. [Link]

  • Energy → Sustainability Directory. (2025, December 3). Herbicide Mode of Action → Term. [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Herbicides. [Link]

  • Taylor & Francis Online. (2014, September 9). Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry, 27(10), 724-727. [Link]

  • Oklahoma State University Extension. Understanding Herbicide Mode of Action. [Link]

  • Amanote Research. (PDF) Herbicidal Activity of Some Pyridazine Derivatives. [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Texas A&M AgriLife Extension. Herbicides: How they Work and the Symptoms They Cause. [Link]

  • CUTM Courseware. 9. Introduction to Mode of Action of Herbicides and Selectivity. [Link]

Sources

Comparative Guide: Elemental Analysis Standards for 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the absolute elemental purity of synthesized intermediates is a critical regulatory checkpoint. The compound 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (Molecular Formula: C₆H₇ClN₂O; MW: 158.59 g/mol )[1] presents a dual analytical challenge for Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis. First, the presence of a chlorine atom generates corrosive gases during combustion that can poison reduction catalysts. Second, the N-oxide moiety (pyridazin-1-ium-1-olate) can form refractory nitrogen oxides (NOx) that resist complete reduction, leading to skewed nitrogen quantification[2].

This guide objectively compares matrix-matched chemical standards and orthogonal analytical alternatives to establish a self-validating framework for the elemental analysis of this specific chlorinated N-oxide.

The Mechanistic Challenge: Why Matrix Matching Matters

Standard CHN analysis relies on high-temperature flash combustion (up to 1760°C) to convert organic matter into CO₂, H₂O, and N₂[3]. For 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate, two specific chemical phenomena dictate the choice of analytical standards:

  • Halogen Interference: During combustion, the chlorine atom forms HCl and Cl₂ gas. If left unscrubbed, these acidic species will rapidly degrade the copper reduction catalyst and interfere with the Thermal Conductivity Detector (TCD)[2]. The combustion tube must be packed with a halogen scavenger, specifically silver tungstate on magnesium oxide (Ag₂WO₄/MgO) or silver vanadate, to precipitate halogens as stable silver halides[2][4][5].

  • Refractory N-Oxide Bonds: N-oxides and nitro-aromatics are notoriously difficult to fully combust and reduce. They require extended oxygen dosing and highly efficient hot copper reduction to ensure all NOx species are converted to N₂[2].

Using a generic calibration standard like acetanilide (which lacks both halogens and refractory nitrogen) fails to validate whether the analyzer's halogen scrubber and reduction column are functioning optimally for this specific matrix.

Comparison of Chemical Calibration Standards

To ensure the highest accuracy, the calibration standard used for the elemental analyzer must mimic the target molecule's combustion behavior. Table 1 compares standard reference materials for calibrating the analyzer prior to running 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate.

Table 1: Performance Comparison of CHN Calibration Standards
Calibration StandardMolecular FormulaHalogen Present?Refractory Nitrogen?Matrix Match QualityCausality / Suitability for Target Molecule
1-Chloro-2,4-dinitrobenzene (CDNB) C₆H₃ClN₂O₄Yes (Cl)Yes (NO₂)Excellent Optimal. Tests both the capacity of the Ag₂WO₄ halogen scrubber and the efficiency of the NOx reduction column[6][7].
4-Chlorobenzoic Acid C₇H₅ClO₂Yes (Cl)NoModerate Validates the halogen scrubber but fails to test the analyzer's ability to reduce complex nitrogen-oxygen bonds.
Acetanilide C₈H₉NONoNoPoor Industry default, but provides false confidence. It will combust easily and will not reveal if the halogen scrubber is depleted.

Orthogonal Alternatives to Combustion Analysis

While CHN combustion is the gold standard for absolute mass fraction determination, modern drug development relies on orthogonal techniques to build a comprehensive purity profile. Table 2 compares CHN against Quantitative NMR and High-Resolution Mass Spectrometry.

Table 2: Comparison of Analytical Modalities for Purity Determination
Analytical TechniquePrimary OutputStrengths for Target MoleculeLimitations
CHN Combustion Analysis Absolute mass fraction (%C, %H, %N)Directly detects inorganic salts and non-protonated impurities. High precision (±0.3% error margin).Destructive. Requires specialized halogen scrubbing consumables[4].
Quantitative NMR (¹H-qNMR) Relative molar purity vs. Internal StandardNon-destructive. Confirms the exact structural arrangement of the pyridazine ring and methyl groups.Blind to inorganic salts (e.g., NaCl from synthesis) unless calculated by mass balance.
HRMS (ESI-TOF) Exact Mass & Isotopic PatternConfirms the ³⁵Cl/³⁷Cl isotopic ratio and exact mass ([M+H]⁺ ~159.032)[8].Not strictly quantitative for bulk material purity; heavily dependent on ionization efficiency.

Validated Experimental Protocol: CHN Analysis of Chlorinated N-Oxides

To guarantee trustworthiness, the following methodology establishes a self-validating workflow for the CHN analysis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate using a flash combustion elemental analyzer (e.g., PE 2400 or equivalent)[2][3].

Step 1: System Preparation & Scrubber Packing
  • Pack the primary combustion tube (maintained at 1000°C) with chromium oxide as the primary oxidation catalyst.

  • Add a 50 mm layer of Silver Tungstate on Magnesium Oxide at the end of the combustion zone. Causality: This ensures all Cl₂ and HCl gases are trapped as AgCl before reaching the reduction tube[2][5].

  • Pack the reduction tube (maintained at 650°C) with high-purity reduced copper wire to convert NOx to N₂[4].

Step 2: Baseline and Blank Determination
  • Encapsulate 3 empty ultra-lightweight tin capsules.

  • Run the flash combustion cycle. The tin oxidizes exothermically, raising the local temperature to ~1760°C[3].

  • Verify that the baseline TCD signals for C, H, and N are stable and near zero.

Step 3: Matrix-Matched Calibration
  • Accurately weigh 1.50 to 2.00 mg of 1-Chloro-2,4-dinitrobenzene (Theoretical: C 35.58%, H 1.49%, N 13.83%)[6] into tin capsules (n=3).

  • Analyze to generate the K-factor calibration curve.

  • Self-Validation Check: If the nitrogen recovery is <13.5%, the copper reduction column is failing to reduce the refractory NO₂ groups and must be replaced.

Step 4: Sample Analysis
  • Accurately weigh 1.50 to 2.00 mg of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate into tin capsules (n=3).

  • Introduce the sample into the oxygen-enriched combustion zone.

  • Quantify via TCD. Compare the empirical results against the theoretical values: C: 45.44%, H: 4.45%, N: 17.66% . A passing result must fall within ±0.3% of these theoretical values.

Process Visualization

The following diagram illustrates the causality of the gas flow and the critical role of the halogen scrubber in protecting the downstream detectors during the analysis of this compound.

CHN_Workflow Sample Sample Prep Weigh 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (Tin Capsule) Combustion Flash Combustion (1000°C - 1760°C in O2) Forms CO2, H2O, NOx, Cl2/HCl Sample->Combustion Scrubbing Halogen Scrubbing (Silver Tungstate on MgO) Traps Corrosive Cl- Species Combustion->Scrubbing Raw Combustion Gases Reduction NOx Reduction (Hot Copper Catalyst) Converts Refractory NOx to N2 Scrubbing->Reduction Halogen-Free Gases Separation GC Column Separation Resolves N2, CO2, H2O Reduction->Separation N2, CO2, H2O Detection TCD Detection Quantifies C, H, N Mass Fractions Separation->Detection

Fig 1: CHN Combustion Workflow featuring halogen scrubbing for chlorinated N-oxide analysis.

References

1.[2] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. URL: 2.[1] 7217-76-7 | 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate. Aaron Chemicals. URL: 3.[3] ANALYTICAL: CHN elemental analysis – PE 2400. ASU Core Research Facilities. URL: 4.[8] PubChemLite - 4-chloro-3,6-dimethylpyridazine (C6H7ClN2). University of Luxembourg. URL: 5.[6] Organic Analytical Standards. Alpha Resources. URL: 6. Standard Operating Procedure for Determination of Dissolved Organic Carbon (NPOC), Total Organic Carbon, and Dissolved Inorganic. UMCES. URL: 7. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN (Application Note). PE Polska. URL: 8.[5] Chemical Supplies for Nitrogen/Protein Analysis. Sylab. URL: 9.[7] SAFETY DATA SHEET: 1-Chloro-2,4-dinitrobenzene. ThermoFisher. URL:

Sources

reference standards for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for identifying and qualifying reference standards for 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate (CAS 7217-76-7), also known as 4-chloro-3,6-dimethylpyridazine 1-oxide .

Executive Summary & Application Context

4-chloro-3,6-dimethylpyridazin-1-ium-1-olate is a zwitterionic N-oxide intermediate and degradation impurity often encountered in the development of pyridazine-based agrochemicals and pharmaceuticals. Its identification is critical because N-oxidation significantly alters the toxicological profile and metabolic stability of the parent heterocycle.

For researchers, the primary challenge is that Certified Reference Materials (CRMs) (ISO 17034) are rarely available for this specific intermediate. Consequently, laboratories must often qualify Analytical Standards or Synthesis-Grade materials for use in GMP/GLP assays. This guide compares available standard grades and provides a self-validating protocol for their qualification.

Nomenclature Clarification
  • IUPAC Systematic: 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate[1]

  • Common Chemical Name: 4-chloro-3,6-dimethylpyridazine 1-oxide

  • CAS Number: 7217-76-7[1]

Comparison of Reference Standard Classes

When sourcing this compound, you will encounter three distinct tiers of quality. Choosing the wrong tier can lead to OOS (Out of Specification) results in impurity profiling.

FeatureTier 1: Commercial Grade Tier 2: Analytical Standard Tier 3: In-House Qualified Standard
Primary Source Bulk Chemical Suppliers (e.g., Oakwood, Aaron Chemicals)Specialized Standard Vendors (e.g., TRC, MolPort)Synthesized/Purified Internally
Purity 95% - 98% (Nominal)>99% (Chromatographic)>99.5% (Potency Assigned)
Traceability Batch-specific CoA onlyH-NMR, MS, HPLC, TGAFull Structural Elucidation + Mass Balance
Water Content Often Hygroscopic (Uncontrolled)Quantified (KF Titration)Dried & Quantified
Use Case Synthesis starting materialQualitative ID (Retention Time)Quantitative Impurity Calculation
Risk High (Unknown impurities)Low (Characterized)Managed (Internal Control)

Scientist’s Recommendation: Since a Tier 2 standard is often unavailable for CAS 7217-76-7, the most robust approach is to procure Tier 1 material and upgrade it to Tier 3 status via the qualification workflow described in Section 4.

Analytical Identification Protocol (Self-Validating)

The zwitterionic nature of the "1-ium-1-olate" moiety introduces specific spectral anomalies. The following protocol distinguishes this N-oxide from its non-oxidized parent (4-chloro-3,6-dimethylpyridazine) and its regioisomers.

A. Nuclear Magnetic Resonance (NMR)

The N-oxide oxygen exerts a descreening effect (anisotropy) on the adjacent methyl group.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Parent Pyridazine: Methyl groups at positions 3 and 6 appear relatively equivalent or close in shift.

    • Target N-Oxide: The methyl group at C6 (adjacent to N-oxide) will show a distinct downfield shift compared to the methyl at C3 .

    • Aromatic Proton: The proton at C5 will appear as a singlet.

  • Validation Check: Integration ratio must be exactly 3:3:1 (Methyl:Methyl:Ar-H). Any deviation suggests regioisomer contamination (e.g., 5-chloro isomer).

B. Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI Positive Mode.

  • Molecular Ion: m/z 159.03 (35Cl) and 161.03 (37Cl) in a 3:1 ratio.

  • Critical Fragmentation (MS/MS):

    • Look for the [M-16] peak (loss of oxygen). This is the "smoking gun" for N-oxides.

    • Look for [M-35/37] (loss of Cl).

    • Note: If [M-16] is absent, the compound may be a pyridazinone tautomer, not the N-oxide.

C. Chromatographic Separation (HPLC)

N-oxides are significantly more polar than their parent heterocycles.

  • Column: C18 is often insufficient for retention. Use PFP (Pentafluorophenyl) or HILIC columns.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Retention Marker: The N-oxide (CAS 7217-76-7) should elute earlier than 4-chloro-3,6-dimethylpyridazine on a Reverse Phase system.

Qualification Workflow: Upgrading Commercial Material

When purchasing commercial grade CAS 7217-76-7 (e.g., from Oakwood Products), follow this workflow to qualify it as a Primary Reference Standard for your lab.

QualificationWorkflow Start Receive Commercial Material (CAS 7217-76-7) InitialQC Initial QC: HPLC Purity (Area %) Start->InitialQC Decision1 Purity > 98%? InitialQC->Decision1 Recrystallize Recrystallize (EtOAc/Hexane) Decision1->Recrystallize No StructureID Structural ID (1H-NMR, 13C-NMR, MS, IR) Decision1->StructureID Yes Recrystallize->InitialQC PotencyAssignment Potency Assignment (Mass Balance Approach) StructureID->PotencyAssignment Calc Potency = [100 - (Water% + Solvents% + Residue%)] x (HPLC Purity/100) PotencyAssignment->Calc FinalRelease Release as In-House Primary Standard PotencyAssignment->FinalRelease

Figure 1: Decision tree for qualifying commercial 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate as a quantitative reference standard.

Experimental Data Summary (Representative)

The following data represents typical values expected for a qualified standard of CAS 7217-76-7.

Test ParameterMethodAcceptance CriteriaTypical Result (Qualified)
Appearance VisualWhite to pale yellow solidPale yellow crystalline powder
Identification A 1H-NMR (DMSO-d6)Consistent with structureConfirmed (3:3:1 integration)
Identification B LC-MS (ESI+)m/z 159/161159.1 [M+H]+
HPLC Purity Gradient RP-HPLC (C18/PFP)NLT 98.0%99.2%
Water Content Karl Fischer (KF)Report Value0.5% - 1.2% (Hygroscopic)
Residual Solvents GC-Headspace< 5000 ppm (Total)< 200 ppm (EtOAc)
Assay (Potency) Mass BalanceNLT 95.0%98.4% (as is basis)

Technical Note on Stability: Pyridazine N-oxides can be thermally labile and light-sensitive.

  • Storage: Store at -20°C, protected from light.

  • Handling: Hygroscopic; equilibrate to room temperature in a desiccator before weighing.

References

  • PubChem. 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Oakwood Products. Product Specification: 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate (CAS 7217-76-7).[1] Available at: [Link] (Search CAS: 7217-76-7)

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. EDQM.[2] Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to the Safe Disposal of 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety Assessment: Understanding the Inferred Risks

The chemical structure of 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE suggests that it should be treated as a hazardous substance. Analogous compounds, such as 3,6-Dichloro-4-methylpyridazine and various pyridine N-oxides, are known to cause skin and eye irritation, and may be harmful if inhaled or swallowed[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Core Safety Principles:
  • Engineering Controls: All manipulations of 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE, including weighing, transferring, and preparing for disposal, must be performed in a certified chemical fume hood to minimize inhalation exposure[3][4][5].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:

    • Eye Protection: Tightly fitting safety goggles or a face shield[1][3].

    • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use[3][6].

    • Body Protection: A laboratory coat or other protective clothing to prevent skin contact[3].

  • Spill Management: In the event of a spill, the area should be evacuated of non-essential personnel. The spill should be contained using an inert absorbent material like sand or vermiculite and collected into a designated hazardous waste container[4][5].

Disposal Protocol: A Step-by-Step Guide

The disposal of 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE must adhere to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA)[7]. This "cradle-to-grave" management ensures that hazardous waste is handled safely from its generation to its final disposal[8].

Step 1: Waste Classification

Based on its chemical structure and the hazards of similar compounds, 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE waste should be classified as hazardous. It likely falls under one or more of the following EPA hazardous waste categories:

  • Toxicity: As a chlorinated organic compound, it has the potential to be toxic to aquatic life[9][10].

  • Reactivity: While not definitively known, N-oxide compounds can be reactive, and this possibility should be considered[11].

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions[12][13].

  • Dedicated Waste Container: Collect all waste containing 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE in a dedicated, leak-proof container made of a compatible material (e.g., a glass bottle with a screw-top cap)[14][15]. The original chemical container is often the best choice for waste accumulation[14].

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is certain[15][16]. In particular, keep it segregated from strong oxidizing agents and acids[1][5].

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid forms of the compound[16].

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety[12][13][16]. The waste container must be labeled with the following information:

  • The words "Hazardous Waste"[4].

  • The full chemical name: "4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE".

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")[4].

  • The date of accumulation.

Step 4: Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[7][15].

  • Location: The SAA should be at or near the point of waste generation[7].

  • Containment: Store the sealed container in a cool, dry, and well-ventilated area, preferably within secondary containment to contain any potential leaks[4][5].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time[14].

Step 5: Professional Disposal

Under no circumstances should 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE be disposed of down the drain or in regular trash[4][12].

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department[7][15].

  • Licensed Disposal Company: The EHS department will work with a licensed hazardous waste disposal company to ensure proper treatment and disposal[12].

  • Incineration: The most probable disposal method for this type of chlorinated organic compound is high-temperature incineration[3][6][17]. Licensed incinerators are equipped with flue gas treatment systems to manage potentially harmful byproducts like nitrogen oxides (NOx) and hydrogen chloride (HCl)[15].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the decision-making and procedural flow.

Disposal_Decision_Tree start Waste Generation: 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE classify Is the waste hazardous? start->classify yes_hazardous Yes (Inferred from structure) classify->yes_hazardous Inferred Toxicity & Reactivity no_hazardous No classify->no_hazardous segregate Segregate in a dedicated, compatible container yes_hazardous->segregate label_waste Label with 'Hazardous Waste', full chemical name, and hazards segregate->label_waste store Store in a designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration end Safe and Compliant Disposal incineration->end

Caption: Decision tree for the proper disposal of 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE.

Chemical_Incompatibility compound 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE Waste Stream oxidizers Strong Oxidizing Agents compound->oxidizers Potential for Violent Reaction acids Strong Acids compound->acids Potential for Reaction bases Strong Bases compound->bases Potential for Reaction mixed_organics Unknown/Mixed Organic Waste compound->mixed_organics Risk of Unknown Reactions

Caption: Chemical incompatibility chart for 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE waste.

Quantitative Data Summary: Inferred Hazard Profile

While specific toxicological data for 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE is unavailable, the table below summarizes the hazard classifications of a structurally related compound, 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium, to provide a likely hazard profile.

Hazard ClassificationGHS CategorySignal WordHazard StatementSource
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[2]
Specific Target Organ Toxicity, Single ExposureCategory 3WarningH335: May cause respiratory irritation[2]

By adhering to these rigorous disposal protocols, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. The principles of proactive risk assessment, proper segregation, and compliant disposal are the cornerstones of responsible chemical stewardship in the modern laboratory.

References

Sources

Personal protective equipment for handling 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate

4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE (CAS: 7217-76-7) is a halogenated pyridazine N-oxide utilized as a highly reactive intermediate in advanced drug development and agrochemical synthesis[1]. While valuable, its unique structural motifs—an electrophilic chlorinated aromatic ring coupled with a highly polarized N-oxide dipole—present specific operational hazards. This guide provides a causality-driven, self-validating Standard Operating Procedure (SOP) for its safe handling, ensuring both operator safety and chemical integrity.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, operators must first understand the molecular behavior of the compound. We do not prescribe Personal Protective Equipment (PPE) arbitrarily; every layer of protection is dictated by the chemical's mechanistic hazard profile, in accordance with OSHA 29 CFR 1910.132 hazard assessment standards[2][3].

  • Dermal and Ocular Toxicity (The Halogen Effect): The presence of the chlorine atom at the C4 position increases the molecule's lipophilicity and electrophilicity. This facilitates rapid permeation through standard biological membranes and single-layer nitrile, leading to severe skin and eye irritation (classified generally for this family as Eye Dam. 1, Skin Irrit. 2)[4].

  • Photochemical Instability (The N-Oxide Effect): Pyridazine N-oxides are notoriously sensitive to ultraviolet (UV) and ambient light. Upon photoexcitation, they undergo rapid photodeoxygenation or ring-opening rearrangements, forming transient, highly reactive diazoenone intermediates or releasing atomic oxygen equivalents[5][6]. Unshielded exposure not only degrades the reagent but can lead to hazardous pressure build-up in sealed containers.

Pathway Compound 4-Chloro-3,6-dimethylpyridazin- 1-ium-1-olate UV UV / Ambient Light Exposure Compound->UV Unshielded Shield Safety Intervention: Amber Glassware & Dark Storage Compound->Shield Shielded Deox Photodeoxygenation & Ring-Opening UV->Deox Hazard Reactive Intermediates (Diazoenones / Radicals) Deox->Hazard Stable Stable N-Oxide Conformation Shield->Stable

Figure 1: Photochemical degradation pathway and required safety interventions for pyridazine N-oxides.

Quantitative PPE & Engineering Controls Matrix

The following tables summarize the quantitative data and material specifications required for handling this compound.

Table 1: Personal Protective Equipment (PPE) Specifications

Category Primary Equipment Quantitative/Material Spec Causal Justification
Hand Protection Double Gloves Inner: 4-mil Nitrile.Outer: 8-mil Neoprene. Neoprene resists halogenated organic permeation; Nitrile maintains tactile dexterity.
Eye/Face Splash Goggles + Shield ANSI Z87.1+ rated, indirect venting. Prevents severe ocular damage from micro-particulate aerosolization.
Body Lab Coat & Apron Flame-Resistant (FR) cotton + Polyurethane apron. Protects against reactive intermediates and skin sensitization.

| Respiratory | Particulate Respirator | N95 or P100 (if outside hood). | Mitigates inhalation of irritating dusts (STOT SE 3). |

Table 2: Environmental & Operational Metrics

Parameter Target Range Validation Check Consequence of Deviation
Fume Hood Face Velocity 80 - 100 fpm Digital monitor reading stable for 10s. <80 fpm risks inhalation; >100 fpm causes turbulent particulate spread.
Light Exposure < 50 Lux (during transfer) Use amber glassware (blocks <500 nm). Unshielded UV triggers photodeoxygenation and pressure build-up[6].

| Storage Temperature | 2°C - 8°C | Calibrated lab refrigerator log. | Thermal degradation of the N-oxide moiety. |

Operational Plan: Self-Validating Handling Protocol

Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are fully met.

Workflow Start Phase 1: Pre-Operation Hazard Assessment & Setup PPE Phase 2: PPE Donning Double Gloves, Goggles, FR Coat Start->PPE Hood Phase 3: Engineering Controls Verify Hood Flow (80-100 fpm) PPE->Hood Handle Phase 4: Active Handling Amber Glassware, Anti-static Tools Hood->Handle Decon Phase 5: Decontamination Surface Wipe & Glove Removal Handle->Decon Waste Phase 6: Disposal Halogenated Waste Stream Decon->Waste

Figure 2: Step-by-step operational workflow and safety checkpoints for handling halogenated N-oxides.

Phase 1: Engineering Control Verification
  • Action: Turn on the chemical fume hood and ensure the sash is lowered to the designated operating height (typically 18 inches).

  • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads a stable 80–100 feet per minute (fpm). If the alarm sounds or the reading fluctuates >10%, tag the hood out of service.

Phase 2: PPE Donning & Integrity Check
  • Action: Don the FR lab coat, splash goggles, and face shield. Don the inner 4-mil nitrile gloves.

  • Validation: Inflate the inner gloves slightly by trapping air and rolling the cuff. If any air escapes, discard and replace. Only after the inner gloves pass this check should you don the outer 8-mil neoprene gloves.

Phase 3: Active Handling & Transfer
  • Action: Transfer the stock vial of 4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE into the fume hood. Ensure all receiving flasks are amber glass or wrapped in aluminum foil to prevent photodeoxygenation[5]. Use an anti-static, grounded spatula for weighing to prevent particulate aerosolization.

  • Validation: Inspect the receiving amber vial. If condensation or unexpected pressure release (a "hiss") occurs upon opening the stock vial, immediately recap and allow the vial to thermally equilibrate, as this indicates preliminary degradation.

Disposal and Spill Management Plan

Because this compound is a halogenated organic with reactive potential, standard solvent cleanup protocols are insufficient.

Spill Response Protocol
  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius and don an N95/P100 respirator.

  • Neutralize & Absorb: Do NOT use combustible organic materials (like paper towels) to absorb the spill, as N-oxides can act as mild oxidizers under certain conditions. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Validation: Visually confirm that all visible powder/liquid is bound to the vermiculite. The surface should appear completely dry before sweeping.

  • Collect: Use a non-sparking polypropylene brush and dustpan to collect the absorbed material.

Waste Segregation
  • Action: Place all collected spill material, contaminated outer neoprene gloves, and empty stock vials into a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Labeling: Label strictly as "Hazardous Waste: Halogenated Organic Solid (Contains Pyridazine N-Oxide)." Never mix this waste stream with heavy metals or reducing agents, which could catalyze the cleavage of the N-O bond.

References

  • aaronchem.com. 7217-76-7 | 4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate Catalog Data. Retrieved from:[1]

  • PubChem (National Institutes of Health). Pyridazine 1-oxide | C4H4N2O | CID 137016 - Safety and Hazards. Retrieved from:[4]

  • National Institutes of Health (PMC). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Retrieved from:[5]

  • Ecesis. OSHA 29 CFR 1910.132 — General Requirements for Personal Protective Equipment. Retrieved from:[2]

  • American Chemical Society (ACS). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Retrieved from:[6]

  • APTIM. Are You in Compliance with the OSHA PPE Hazard Assessment Requirements? Retrieved from:[3]

Sources

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